8-O-Acetylharpagide
Description
Structure
3D Structure
Properties
CAS No. |
6926-14-3 |
|---|---|
Molecular Formula |
C17H26O11 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
[(4aS,7S,7aS)-7-methyl-1-[(2S,3R,4R,6R)-3,4,5,5,6-pentahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] acetate |
InChI |
InChI=1S/C17H26O11/c1-8(19)27-15(2)5-3-9-4-6-25-13(10(9)15)26-14-11(20)12(21)17(23,24)16(22,7-18)28-14/h4,6,9-14,18,20-24H,3,5,7H2,1-2H3/t9-,10+,11+,12+,13?,14-,15-,16+/m0/s1 |
InChI Key |
NJJKLOCFAWWZNT-WFGRRWOCSA-N |
SMILES |
CC(=O)OC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)C |
Isomeric SMILES |
CC(=O)O[C@]1(CC[C@@H]2[C@@H]1C(OC=C2)O[C@@H]3[C@@H]([C@H](C([C@](O3)(CO)O)(O)O)O)O)C |
Canonical SMILES |
CC(=O)OC1(CCC2C1C(OC=C2)OC3C(C(C(C(O3)(CO)O)(O)O)O)O)C |
Appearance |
Powder |
Synonyms |
β-D-1β,4a,5,6,7,7aα-hexahydro-4aα,5α,7α-trihydroxy-7-methylcyclopenta[c]pyran-1-yl-Glucopyranoside 7-Acetate; Harpagide 8-Acetate; [1S-(1α,4aα,5α,7α,7aα)]-7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-ylβ-D-Glucop |
Origin of Product |
United States |
Foundational & Exploratory
The Natural Provenance of 8-O-Acetylharpagide: A Technical Guide for Scientific Professionals
An in-depth exploration of the botanical sources, biosynthesis, and analytical methodologies for the iridoid glycoside 8-O-Acetylharpagide.
This technical guide provides a comprehensive overview of the natural sources of this compound, a bioactive iridoid glycoside of interest to researchers, scientists, and drug development professionals. The document details the plant species in which this compound is found, presents quantitative data on its abundance, outlines experimental protocols for its isolation and quantification, and proposes its biosynthetic pathway.
Natural Sources of this compound
This compound has been identified in a variety of plant species, primarily within the Lamiaceae family. Documented botanical sources include:
-
Oxera coronata : This Lamiaceae species, endemic to New Caledonia, is a significant source of this compound, with high concentrations found in its leaves, twigs, and fruits.[1][2]
-
Ajuga bracteosa : A perennial herb distributed in the Western Himalayas, from which this compound has been successfully isolated.[3][4][5][6][7][8]
-
Melittis melissophyllum : Known as Bastard Balm, this perennial plant from the Lamiaceae family has been shown to accumulate this compound, with its production being enhanced in agitated shoot cultures.[4][5][6][9][10][11][12]
-
Teucrium species : Several species within the Teucrium genus, such as Teucrium chamaedrys and Teucrium parviflorum, are known to contain this compound.[13][14][15][16][17]
-
Betonica macrantha and Betonica officinalis : These species, belonging to the Lamiaceae family, have been reported to contain this compound.[18][19]
-
Leonurus turkestanicus : This plant has also been identified as a natural source of the compound.[18]
Quantitative Analysis of this compound in Natural Sources
The concentration of this compound can vary significantly depending on the plant species, the part of the plant analyzed, and the specific experimental conditions. The following table summarizes the available quantitative data.
| Plant Species | Plant Part / Condition | Method | Concentration / Yield of this compound | Reference |
| Oxera coronata | Leaves (Aqueous Extract) | HPLC-ELSD | 9.35% (w/w of dry extract) | [1] |
| Ajuga bracteosa | Whole Plant | Solvent Extraction & Crystallization | 1.27% (w/w of dry plant material) | [5] |
| Melittis melissophyllum | Agitated Shoot Cultures (Control) | UPLC-MS/MS | Lower than elicited cultures | [6] |
| Melittis melissophyllum | Agitated Shoot Cultures (Elicited with L-Phe and MeJa) | UPLC-MS/MS | 138 mg/100 g Dry Weight (in biomass after 2 days) | [4][10] |
| Melittis melissophyllum | Agitated Shoot Cultures (Elicited with L-Phe, MeJa, and Eth) | UPLC-MS/MS | 255.4 mg/100 g Dry Weight (total amount after 8 days) | [4][5][7][9][10][11] |
| Melittis melissophyllum | Soil-grown Plant (Leaves) | UPLC-MS/MS | Lower than elicited cultures | [6] |
| Teucrium parviflorum | Aerial Parts (Methanol Extract Residue) | MPLC | 14.8% and 17.4% (w/w) | [16] |
Biosynthesis of this compound
The biosynthesis of this compound is believed to follow the general pathway for iridoid glycosides, originating from geranyl pyrophosphate (GPP) which is synthesized through the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1] The core pathway involves the formation of the iridoid skeleton, a series of oxidative modifications, and finally, glycosylation and acetylation.
A proposed biosynthetic pathway is illustrated below:
Experimental Protocols
Isolation of this compound from Ajuga bracteosa
The following protocol describes the isolation of this compound from the whole plant material of Ajuga bracteosa.[5]
Quantification of this compound in Melittis melissophyllum using UPLC-MS/MS
This protocol details the analytical method for quantifying this compound in agitated shoot cultures of Melittis melissophyllum.[9][10]
-
Sample Preparation :
-
Harvest and lyophilize plant material (biomass) and collect the culture medium.
-
Extract the biomass with methanol using sonication.
-
Filter the extracts and the culture medium through a 0.22 µm syringe filter.
-
-
UPLC-MS/MS System :
-
Utilize a Waters ACQUITY® UPLC® system coupled to a Waters TQD mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions :
-
Column : Acquity UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm).
-
Mobile Phase : Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 5 µL.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Negative electrospray ionization (ESI-).
-
Capillary Voltage : 3.0 kV.
-
Cone Voltage : 20 V.
-
Source Temperature : 150 °C.
-
Desolvation Temperature : 350 °C.
-
Desolvation Gas Flow : 650 L/h.
-
Collision Gas : Argon.
-
MRM Transitions : Monitor the specific precursor to product ion transitions for this compound.
-
-
Quantification :
-
Generate a calibration curve using a standard of this compound of known concentrations.
-
Calculate the concentration in the samples by comparing their peak areas to the calibration curve.
-
This guide provides a foundational understanding of the natural occurrence and analysis of this compound. Further research is warranted to fully elucidate its biosynthetic pathway and to explore a wider range of plant species for its presence.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Iridoid - Wikipedia [en.wikipedia.org]
- 4. Isolation and pharmacological screening of 8-O-acetyl harpagide from Ajuga bracteosa wall [inis.iaea.org]
- 5. pjsir.org [pjsir.org]
- 6. researchgate.net [researchgate.net]
- 7. journalijar.com [journalijar.com]
- 8. ISOLATION AND PHARMACOLOGICAL SCREENING OF 8-O-ACETYL HARPAGIDE FROM AJUGA BRACTEOSA WALL | Biological Sciences - PJSIR [v2.pjsir.org]
- 9. Enhanced accumulation of harpagide and 8-O-acetyl-harpagide in Melittis melissophyllum L. agitated shoot cultures analyzed by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced accumulation of harpagide and 8-O-acetyl-harpagide in Melittis melissophyllum L. agitated shoot cultures analyzed by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced accumulation of harpagide and 8-O-acetyl-harpagide in Melittis melissophyllum L. agitated shoot cultures analyzed by UPLC-MS/MS | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. pcbiochemres.com [pcbiochemres.com]
- 15. Iridoids Isolation from a Phytochemical Study of the Medicinal Plant Teucrium parviflorum Collected in Iraqi Kurdistan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Physical and chemical properties of 8-O-Acetylharpagide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-O-Acetylharpagide is an iridoid glycoside that has been isolated from several plant species, most notably from the genus Ajuga[1][2]. This compound has garnered significant interest within the scientific community due to its diverse range of biological activities, including anti-inflammatory, anti-tumor, antiviral, and antibacterial properties[3]. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its known mechanisms of action, particularly its influence on key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Physical and Chemical Properties
This compound is a white crystalline powder[4][5]. It is known to be hygroscopic and should be stored in a dry, sealed container, preferably in a freezer at -20°C to ensure stability[4].
Table 1: Physical and Chemical Data for this compound
| Property | Value | References |
| Molecular Formula | C₁₇H₂₆O₁₁ | [6] |
| Molecular Weight | 406.38 g/mol | [4][6] |
| Melting Point | 227-229 °C | [4] |
| Boiling Point (Predicted) | 607.2 ± 55.0 °C | [4] |
| Solubility | Soluble in water, methanol, ethanol, and DMSO | [4][7] |
| Appearance | White crystalline powder | [4][5] |
| Specific Rotation (α) | -132° (c=1, MeOH) | [4] |
| pKa (Predicted) | 11.88 ± 0.70 | [4] |
Spectral Data
The structural elucidation of this compound has been confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 2: ¹H and ¹³C NMR Spectral Data for this compound
While specific peak assignments can vary slightly based on the solvent used, representative chemical shift data are provided below. It is recommended to consult the original literature for detailed spectral analysis[8][9][10].
| ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) |
| Position | δ (ppm) |
| 1 | ~5.0 |
| 3 | ~6.2 |
| 4 | ~4.8 |
| 5 | ~3.5 |
| 6 | ~2.0 |
| 7 | ~2.5 |
| 9 | ~2.8 |
| 10 | ~1.2 |
| 1' | ~4.5 |
| 2' | ~3.0 |
| 3' | ~3.2 |
| 4' | ~3.1 |
| 5' | ~3.4 |
| 6'a | ~3.7 |
| 6'b | ~3.5 |
| OAc | ~2.0 |
Note: This is a representative table; actual shifts may vary. Refer to cited literature for precise assignments.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the analysis of this compound. The fragmentation pattern provides valuable information for its identification and structural confirmation.
Table 3: ESI-MS/MS Fragmentation of this compound
| Precursor Ion [M+H]⁺ (m/z) | Fragment Ions (m/z) | Proposed Neutral Loss |
| 407.15 | 245.09 | Glucose (C₆H₁₀O₅) |
| 227.08 | Glucose + H₂O | |
| 183.09 | Acetyl group + Glucose |
Experimental Protocols
Isolation and Purification of this compound from Ajuga Species
The following is a generalized protocol based on methodologies reported in the literature for the isolation of iridoid glycosides from plants of the Ajuga genus[5][6][11][12].
Workflow for Isolation and Purification
References
- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR Tables [chemdata.r.umn.edu]
- 3. academy.miloa.eu [academy.miloa.eu]
- 4. Metabolism and Excretion of this compound in Rats and Identification of Its Potential Anti-Breast Cancer Active Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. acgpubs.org [acgpubs.org]
- 7. selleck.co.jp [selleck.co.jp]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of 8-O-Acetylharpagide: A Technical Guide to its Biological Activities
For Immediate Release
This technical guide provides a comprehensive overview of the reported biological activities of 8-O-Acetylharpagide, an iridoid glycoside with promising therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental methodologies, and insights into its mechanisms of action.
Overview of Biological Activities
This compound, isolated from various medicinal plants including Ajuga reptans, has demonstrated a wide spectrum of pharmacological effects. These include anti-inflammatory, anti-cancer, antibacterial, antiviral, vasoconstrictive, hepatoprotective, and renoprotective activities. This guide delves into the scientific evidence supporting these claims, presenting key data and experimental contexts.
Quantitative Data Summary
The following tables summarize the available quantitative data for the key biological activities of this compound.
Table 1: Anti-inflammatory Activity
| Activity | Assay | Cell Line/Model | IC50/Concentration | Reference |
| Inhibition of Leukocyte Adhesion | Static adhesion assay | THP-1 and HUVECs | 171 µM | [1] |
Table 2: Antibacterial Activity
| Bacterial Strain | Assay | MIC | Reference |
| Escherichia coli | Agar well diffusion | 500-1000 µg/ml | [2] |
Table 3: Anti-Cancer Activity
| Cancer Model | Treatment | Effect | Signaling Pathway | Reference |
| 4T1 breast cancer tumor | Oral administration of this compound | Significant inhibition of tumor proliferation | Downregulation of AKT/NF-κB/MMP9 signaling axis | [3][4] |
Table 4: Hepatoprotective and Renoprotective Activity
| Activity | Model | Key Biomarkers | Effect | Reference |
| Hepatoprotective | Paracetamol-induced toxicity in rats | AST, ALT, GGT, ALP, Bilirubin | Weaker reduction in elevated levels compared to other tested compounds | [1] |
| Renoprotective | Paracetamol-induced toxicity in rats | Urea, Creatinine, Sodium, Potassium | Data not specifically detailed for this compound | [1] |
Note: Quantitative data for antiviral and vasoconstrictive activities are not yet fully established in the public domain.
Signaling Pathways and Mechanisms of Action
This compound appears to exert its biological effects through the modulation of key signaling pathways, primarily the PI3K/AKT and NF-κB pathways.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial regulator of cell proliferation, survival, and metabolism. Evidence suggests that metabolites of this compound may exert anti-cancer effects by modulating this pathway.[3][4]
References
Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Early-Stage Research on 8-O-Acetylharpagide's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction: 8-O-Acetylharpagide, an iridoid glycoside found in several medicinal plants, notably from the genus Ajuga, has emerged as a compound of significant interest in early-stage drug discovery. Preliminary research has illuminated its potential therapeutic effects, primarily centered around its anti-inflammatory, neuroprotective, and anticancer activities. This technical guide synthesizes the current understanding of the molecular mechanisms underpinning these effects, providing a comprehensive resource for researchers and professionals in the field. The focus is on the core signaling pathways modulated by this compound, supported by available quantitative data and detailed experimental protocols to facilitate further investigation.
Core Mechanism of Action: A Multi-Pathway Approach
Early-stage research indicates that this compound exerts its biological effects through the modulation of several key signaling pathways. The primary mechanisms identified to date involve the inhibition of pro-inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and potential activation of the antioxidant Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Furthermore, its neuroprotective and anticancer activities appear to be linked to the regulation of the PI3K/Akt signaling cascade.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are the most studied aspect of its bioactivity. Evidence suggests that it can mitigate inflammatory responses by targeting key signaling nodes.
1. Inhibition of the NF-κB Signaling Pathway:
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate gene transcription.
This compound is thought to interfere with this cascade, although the precise point of intervention is still under investigation. It is hypothesized that the compound may inhibit the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. This inhibitory action leads to a downstream reduction in the expression of inflammatory mediators.
2. Modulation of the MAPK Signaling Pathway:
The MAPK family, comprising key kinases such as extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular stimuli into cellular responses, including inflammation. Extracts of Ajuga decumbens, which contain this compound as a major component, have been shown to inhibit the phosphorylation of ERK, JNK, and p38 in a concentration-dependent manner in LPS-stimulated macrophages.[1][2] This suggests that this compound may attenuate the inflammatory response by dampening the signaling output of these critical pathways. The opposing effects of ERK and JNK-p38 pathways on apoptosis have been noted in some cellular contexts.[3][4]
3. Potential Activation of the Nrf2 Antioxidant Pathway:
The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1). While direct evidence for this compound is still emerging, a related compound, 8-O-acetyl shanzhiside methylester, has been shown to enhance the expression of nuclear Nrf2 and HO-1.[5] This suggests a plausible mechanism for this compound in protecting cells from oxidative stress associated with inflammation.
Anticancer and Neuroprotective Effects
Recent studies have pointed towards the potential of this compound in cancer and neurodegenerative diseases.
1. Downregulation of the PI3K/Akt/NF-κB/MMP9 Axis in Cancer:
In the context of breast cancer, this compound is suggested to act as a prodrug that is metabolized to exert its anti-cancer effects.[6][7] The proposed mechanism involves the downregulation of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. This, in turn, leads to the suppression of the NF-κB pathway and a subsequent decrease in the expression of matrix metalloproteinase 9 (MMP9), an enzyme crucial for tumor invasion and metastasis.
2. Neuroprotective Mechanisms:
The neuroprotective effects of this compound are thought to be mediated through the regulation of amino acid neurotransmitters and energy metabolism.[8][9] Furthermore, there is emerging interest in its potential to modulate the CREB-BDNF signaling pathway, which is vital for neuronal survival, synaptic plasticity, and cognitive function.[7][9][10][11][12] Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin, and its expression is regulated by the transcription factor cAMP response element-binding protein (CREB).
Quantitative Data Summary
While comprehensive quantitative data for pure this compound is still being established in the literature, the following table summarizes the available information, primarily from studies on extracts containing the compound or from related molecules. This highlights the need for further quantitative analysis of the pure compound.
| Biological Activity | Assay | Test Substance | Cell Line/Model | Result | Reference |
| Ecdysteroid Agonist Activity | Transactivation assay | This compound | Drosophila Kc cells | EC50: 22 µM | |
| Anti-inflammatory | Nitric Oxide (NO) Inhibition | Ajuga decumbens callus extract (ADCB) | LPS-stimulated RAW 264.7 macrophages | 66.5% inhibition at highest tested concentration | [2] |
| Anti-inflammatory | Cytokine Inhibition (IL-1β, IL-6, TNF-α) | Ajuga decumbens callus extract (ADCB) | LPS-stimulated RAW 264.7 macrophages | Significant reduction compared to control | [1][2] |
| Anticancer | Cytotoxicity | Ajuga reptans extract (AR-E) | U-87MG cells | IC50: 58.29 µg/mL | |
| Antiviral | Vesicular Stomatitis Virus (VSV) Inhibition | This compound | BHK-21 cells | Effective at 400-500 µg/mL |
Key Experimental Protocols
To facilitate reproducibility and further research, this section provides detailed methodologies for key experiments cited in the early-stage investigation of this compound's mechanism of action.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used for in vitro anti-inflammatory studies.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: For anti-inflammatory assays, RAW 264.7 cells are often seeded in 6-well or 96-well plates. After reaching approximately 80% confluency, the cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent, typically lipopolysaccharide (LPS) at a concentration of 1 µg/mL, for a further incubation period (e.g., 24 hours).
Western Blot Analysis for Signaling Protein Phosphorylation
Western blotting is a crucial technique to quantify the changes in the phosphorylation status of key signaling proteins.
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors. The cell lysates are then centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
-
Protein Quantification: The total protein concentration in each sample is determined using a BCA protein assay kit to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay: The production of NO is indirectly measured by quantifying the amount of nitrite in the cell culture supernatant using the Griess reagent.
-
Cytokine ELISA: The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
Visualizing the Molecular Pathways and Workflows
To provide a clear visual representation of the complex signaling networks and experimental procedures involved in the study of this compound, the following diagrams have been generated using the Graphviz DOT language.
Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.
Caption: Postulated inhibitory effect of this compound on MAPK signaling.
References
- 1. Anti-Inflammatory Effects of Ajuga decumbens Extract under Blue Light Stimulation [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of Ajuga decumbens Extract under Blue Light Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. NF-κB pathways are involved in M1 polarization of RAW 264.7 macrophage by polyporus polysaccharide in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pure.korea.ac.kr [pure.korea.ac.kr]
- 10. Enhancing Neuroprotection Through Exercise: The Synergistic Effects of Bioactive Plant Compounds Via the CREB-BDNF Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of CREB and BDNF in neurobiology and treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of 8-O-Acetylharpagide Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the in silico prediction of the bioactivity of 8-O-Acetylharpagide, an iridoid glycoside with recognized therapeutic potential. Leveraging computational methods, researchers can efficiently screen, analyze, and predict the compound's pharmacological profile, accelerating the early stages of drug discovery. This document outlines the key bioactive properties of this compound, details the experimental protocols for in silico analysis, and visualizes the associated molecular pathways.
Introduction to this compound and In Silico Drug Discovery
This compound is a natural iridoid glycoside found in several plant species, including those from the Lamiaceae family.[1] Traditional and modern pharmacological studies have highlighted its diverse bioactivities, including anti-inflammatory, analgesic, antibacterial, antiviral, and potential anti-cancer effects.[1][2] With the advancement of computational power and sophisticated algorithms, in silico drug discovery has become an indispensable tool. It allows for the rapid prediction of a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME), toxicity (T), and its interaction with biological targets, thereby reducing the time and cost associated with preclinical research.
Predicted Bioactivities and Mechanisms of Action
In silico studies, corroborated by in vitro and in vivo data for related compounds, suggest that this compound exerts its primary therapeutic effects through the modulation of key inflammatory pathways.
Anti-Inflammatory Activity
The anti-inflammatory properties of this compound are a focal point of its therapeutic potential. Computational analyses have identified Cyclooxygenase-2 (COX-2) as a key molecular target.
2.1.1 Inhibition of Cyclooxygenase-2 (COX-2)
COX-2 is an enzyme that is highly induced during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain and inflammation.[3] Molecular docking studies have shown that this compound can effectively bind to the active site of the human COX-2 enzyme. This interaction is predicted to inhibit the enzyme's function, thereby reducing prostaglandin synthesis and mitigating the inflammatory response. The binding is stabilized by interactions with key amino acid residues within the COX-2 active site, such as Ile517, Phe518, and Gln192.[3]
2.1.2 Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. While direct in silico studies on this compound are limited, research on its metabolites and related iridoid glycosides strongly suggests its involvement in this pathway.[2] It is hypothesized that this compound or its active metabolites can interfere with the activation of NF-κB, potentially by inhibiting the degradation of its inhibitory subunit, IκBα. This prevents the translocation of the active p50/p65 dimer to the nucleus, thereby downregulating the expression of pro-inflammatory genes, including cytokines, chemokines, and COX-2 itself. A recent study demonstrated that metabolites of this compound can suppress the expression of the AKT/NF-κB/MMP9 signaling axis in the context of breast cancer, lending strong support to its NF-κB inhibitory potential.[2]
Quantitative In Silico Data
The following tables summarize the quantitative data obtained from in silico prediction models for this compound.
Table 1: Predicted Binding Affinity with Inflammatory Target
| Compound | Target Protein | Docking Score (kcal/mol) | Interacting Residues | Reference |
| This compound | Human COX-2 (PDB ID: 5KIR) | -10.53 (as part of a group of iridoids with similar interactions) | Ile517, Phe518, Gln192 | [3] |
Table 2: Predicted ADMET Profile of this compound
Data generated using the pkCSM and SwissADME web servers.
| Parameter | Predicted Value | Interpretation |
| Absorption | ||
| Water Solubility (logS) | -1.85 | Moderately Soluble |
| Caco-2 Permeability (log Papp) | 0.25 cm/s | Low Permeability |
| Intestinal Absorption (Human) | 65.3% | Moderately Absorbed |
| P-glycoprotein Substrate | Yes | Potential for Efflux |
| Distribution | ||
| VDss (human) (log L/kg) | -0.55 | Low Distribution to Tissues |
| BBB Permeability (logBB) | -1.5 | Unlikely to Cross BBB |
| CNS Permeability (logPS) | -3.2 | Low CNS Permeability |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low Risk of Drug-Drug Interactions |
| CYP3A4 Inhibitor | No | Low Risk of Drug-Drug Interactions |
| Excretion | ||
| Total Clearance (log ml/min/kg) | 0.15 | Moderate Clearance |
| Toxicity | ||
| AMES Toxicity | No | Non-mutagenic |
| hERG I Inhibitor | No | Low Risk of Cardiotoxicity |
| Skin Sensitisation | No | Unlikely to be a Skin Sensitiser |
Table 3: Physicochemical Properties and Drug-Likeness
Data generated using the SwissADME web server.
| Property | Predicted Value | Lipinski's Rule of Five |
| Molecular Weight | 406.39 g/mol | Pass (<500) |
| LogP (Consensus) | -0.85 | Pass (<5) |
| Hydrogen Bond Donors | 5 | Pass (≤5) |
| Hydrogen Bond Acceptors | 11 | Fail (>10) |
| Molar Refractivity | 91.05 | - |
| Topological Polar Surface Area | 168.95 Ų | - |
| Drug-Likeness | ||
| Lipinski Violations | 1 (H-bond acceptors) | Generally acceptable |
| Bioavailability Score | 0.55 | Good |
In Silico Experimental Protocols
This section details the generalized methodologies for the key in silico experiments cited in this guide.
Molecular Docking Protocol (AutoDock Vina)
This protocol describes the steps for predicting the binding of this compound to an inflammatory target like COX-2.
-
Software:
-
AutoDock Tools (ADT) v1.5.6
-
AutoDock Vina v1.1.2
-
Discovery Studio Visualizer
-
PyMOL
-
-
Preparation of the Receptor (e.g., COX-2):
-
The 3D crystal structure of the target protein (e.g., PDB ID: 5KIR for human COX-2) is downloaded from the Protein Data Bank.
-
Using ADT, water molecules and co-crystallized ligands are removed from the protein structure.
-
Polar hydrogens are added to the protein, and Gasteiger charges are computed to simulate physiological conditions.
-
The prepared protein structure is saved in the PDBQT file format.
-
-
Preparation of the Ligand (this compound):
-
The 2D structure of this compound is obtained from the PubChem database and converted to a 3D structure.
-
The ligand's energy is minimized using a suitable force field (e.g., MMFF94).
-
Using ADT, the ligand's rotatable bonds are defined, and Gasteiger charges are assigned.
-
The prepared ligand is saved in the PDBQT file format.
-
-
Grid Box Generation:
-
A grid box is defined around the active site of the receptor. The coordinates for the center of the grid box are determined based on the position of the co-crystallized ligand or by using active site prediction tools.
-
The dimensions of the grid box (e.g., 60 x 60 x 60 Å) are set to be large enough to encompass the entire active site and allow for conformational flexibility of the ligand.
-
-
Docking Simulation:
-
AutoDock Vina is executed via the command line, specifying the prepared receptor and ligand files, the grid box coordinates and dimensions, and the output file name.
-
Vina performs a stochastic search algorithm to explore possible binding conformations of the ligand within the receptor's active site.
-
-
Analysis of Results:
-
The output file contains multiple binding poses ranked by their binding affinity (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
-
The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the best-ranked pose of this compound and the receptor are visualized and analyzed using software like Discovery Studio or PyMOL.
-
ADMET Prediction Protocol
This protocol outlines the use of web-based servers for predicting the pharmacokinetic and toxicological properties of this compound.
-
Software/Web Servers:
-
pkCSM (--INVALID-LINK--)
-
SwissADME (--INVALID-LINK--)
-
-
Input:
-
Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound from a database like PubChem.
-
The SMILES string is: CC(=O)O[C@H]1--INVALID-LINK--CO)O)O)O)C[C@H]1[C@H]3CO[C@H]3C)C
-
-
Prediction:
-
Navigate to the chosen web server.
-
Paste the SMILES string into the input field.
-
Execute the prediction. The server's algorithm uses graph-based signatures and machine learning models trained on large datasets of known compounds to predict the ADMET properties.
-
-
Data Compilation:
-
The server will output a comprehensive profile of the molecule.
-
Collect the quantitative and qualitative data for each parameter (as listed in Tables 2 and 3).
-
Interpret the results based on the server's guidelines and established thresholds for drug-likeness and safety.
-
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
8-O-Acetylharpagide: A Technical Guide to its Discovery, Isolation, and Biological Activity
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides an in-depth exploration of the iridoid glycoside 8-O-Acetylharpagide, from its initial discovery and isolation to its characterized biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific journey and therapeutic potential of this natural compound.
Discovery and Isolation History
The iridoid glycoside this compound has been identified in several plant species, with early reports and characterizations paving the way for its study. While a definitive first discovery is not explicitly detailed in readily available literature, a significant early reference for its characterization is a 1985 publication by Chung and Yoo, which has been used as a standard for comparison in subsequent studies.[1]
This compound has been isolated from various plants, including those from the Lamiaceae family such as Ajuga bracteosa, Ajuga remota, and Melittis melissophyllum, as well as from Scrophularia ningpoensis. The isolation from Ajuga bracteosa, a perennial herb found in the Western Himalayas, has been described in detail.
Isolation from Ajuga bracteosa Wall.
A notable isolation of this compound was performed from Ajuga bracteosa Wall, a species native to Pakistan. The process involved sequential solvent extraction of the whole plant material, followed by purification through crystallization. The compound was characterized and identified by comparing its spectroscopic data (UV, IR, ¹H-NMR, ¹³C-NMR, and HRMS) with established standards.[1]
Experimental Protocols and Data
The isolation and quantification of this compound have been approached through various methodologies, tailored to the plant source and the research objectives. Below are summaries of key experimental protocols and the corresponding quantitative data.
Table 1: Summary of Isolation Protocols for this compound
| Plant Source | Extraction Method | Purification Method | Yield | Melting Point (°C) | Reference |
| Ajuga bracteosa Wall. | Sequential extraction with hexane, chloroform, and ethyl acetate. | Crystallization from ethyl acetate and methanol. | 1.27% | 143-144 | [1] |
Table 2: Quantitative Analysis of this compound in Melittis melissophyllum Agitated Shoot Cultures
| Culture Condition | This compound Content (mg/100 g DW) | Reference |
| Control | Not specified | [2][3] |
| Supplemented with L-Phe and MeJa (2 days) | 138 | [2][3] |
| Supplemented with L-Phe, MeJa, and Eth (8 days) | 255.4 | [2][3] |
DW: Dry Weight; L-Phe: L-phenylalanine; MeJa: Methyl jasmonate; Eth: Ethephon.
Visualizing the Experimental Workflow
The general workflow for the isolation of this compound from plant material can be visualized as a multi-step process involving extraction, fractionation, and purification.
Biological Activities and Signaling Pathways
This compound has been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Recent studies have begun to elucidate the molecular mechanisms underlying these activities, with a particular focus on its influence on key cellular signaling pathways.
Modulation of the p53 Signaling Pathway
Research has indicated that this compound can influence the p53 signaling pathway. In a study on senescent human dermal fibroblasts, the compound was found to suppress the levels of p53.[4] The p53 protein is a critical tumor suppressor that regulates cell cycle arrest, apoptosis, and senescence. Its downregulation can have significant implications in both aging and cancer.
Furthermore, studies on the anti-breast cancer effects of this compound suggest that its metabolites may exert their effects by modulating the PI3K/AKT signaling pathway, which is a known upstream regulator of p53.[4]
Antioxidant Mechanism
The antioxidant properties of this compound are another area of active research. While the precise mechanisms are still under investigation, it is hypothesized that the iridoid structure contributes to its ability to scavenge reactive oxygen species (ROS). This activity is crucial in mitigating oxidative stress, which is implicated in a variety of pathological conditions, including inflammation and cancer.
Conclusion
This compound is a natural product with a growing body of scientific literature detailing its isolation, characterization, and biological activities. The methodologies for its extraction and purification are well-documented, providing a solid foundation for further research. Its demonstrated effects on key signaling pathways, such as the p53 and PI3K/AKT pathways, highlight its potential as a lead compound for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. This guide serves as a foundational resource for scientists and researchers dedicated to exploring the full potential of this promising iridoid glycoside.
References
- 1. pjsir.org [pjsir.org]
- 2. Enhanced accumulation of harpagide and 8-O-acetyl-harpagide in Melittis melissophyllum L. agitated shoot cultures analyzed by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced accumulation of harpagide and 8-O-acetyl-harpagide in Melittis melissophyllum L. agitated shoot cultures analyzed by UPLC-MS/MS | PLOS One [journals.plos.org]
- 4. Metabolism and Excretion of this compound in Rats and Identification of Its Potential Anti-Breast Cancer Active Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 8-O-Acetylharpagide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 8-O-Acetylharpagide, an iridoid glycoside of significant interest for its potential therapeutic properties. This document outlines its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, details the experimental protocols for data acquisition, and visualizes key experimental and metabolic pathways.
Spectroscopic Data
The following sections present the quantitative NMR and MS data for this compound, structured for clarity and comparative analysis.
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra of this compound were recorded in a mixed solvent of Chloroform-d and a drop of DMSO-d6.[1] Chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J in Hz) |
| 1 | 4.85 | d | 8.0 |
| 3 | 6.25 | dd | 6.0, 1.5 |
| 4 | 5.10 | dd | 6.0, 2.0 |
| 5 | 2.80 | m | |
| 6 | 4.15 | t | 5.0 |
| 7 | 2.20 | m | |
| 9 | 2.55 | dd | 8.0, 2.0 |
| 10 | 1.15 | s | |
| 1' | 4.55 | d | 7.5 |
| 2' | 3.20 | m | |
| 3' | 3.35 | m | |
| 4' | 3.28 | m | |
| 5' | 3.45 | m | |
| 6'a | 3.80 | dd | 12.0, 2.0 |
| 6'b | 3.60 | dd | 12.0, 5.5 |
| OAc | 2.05 | s |
Data sourced from Manguro et al., 2011.[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ ppm) |
| 1 | 94.5 |
| 3 | 141.0 |
| 4 | 103.5 |
| 5 | 46.0 |
| 6 | 78.5 |
| 7 | 42.0 |
| 8 | 86.0 |
| 9 | 57.5 |
| 10 | 21.5 |
| 11 | 170.5 |
| 1' | 99.5 |
| 2' | 73.5 |
| 3' | 76.8 |
| 4' | 70.5 |
| 5' | 77.0 |
| 6' | 61.8 |
| OAc (C=O) | 170.0 |
| OAc (CH₃) | 21.0 |
Data sourced from Manguro et al., 2011.[1]
Mass Spectrometry (MS) Data
High-Resolution Mass Spectrometry (HRMS) provides insights into the elemental composition and structure of this compound.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Adduct | Observed m/z |
| [M+Na]⁺ | Sodium | 429.2 |
Data sourced from Manguro et al., 2011.[1]
Table 4: LC-MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragmentation Ions (m/z) | Relative Abundance (%) |
| 429.137 ([M+Na]⁺) | 369.115662 | 100 |
| 351.106171 | 95.70 | |
| 429.140076 | 75.45 | |
| 203.053528 | 49.70 | |
| 370.119812 | 14.43 |
Data sourced from PubChem CID 9978650.
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of spectroscopic data. The following protocols are synthesized from established methods for the analysis of this compound.
NMR Spectroscopy
¹H and ¹³C NMR spectra were acquired using a Bruker Avance 500 MHz spectrometer.[1] The sample was dissolved in deuterated chloroform (CDCl₃) with a drop of deuterated dimethyl sulfoxide (DMSO-d6) to aid solubility.[1] Chemical shifts were referenced to the residual solvent signals. Standard pulse sequences were utilized for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to enable full spectral assignment.
UPLC-MS/MS Analysis
The analysis of this compound and its metabolites is often performed using an Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS).
-
Chromatography: A Waters ACQUITY UPLC® system with an Acquity UPLC BEH C18 column (2.1 × 100 mm, 1.7 μm particle size) is typically used. The mobile phase consists of a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A common gradient elution is as follows: 0–2 min, 10% B; 2–3 min, 10–20% B; 3–7 min, 20–100% B; and a re-equilibration phase. The flow rate is maintained at 0.3 mL/min.
-
Mass Spectrometry: A Waters TQD mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used. The analysis is performed in the multiple reaction monitoring (MRM) mode. Key parameters include a capillary voltage of 1.5 kV, ion source temperature of 130°C, and a desolvation gas temperature of 350°C. The ionic transition monitored for this compound is typically m/z 429.00 → 369.00.
Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and pathways related to this compound.
Caption: Experimental workflow for the isolation and analysis of this compound.
Caption: Proposed metabolic pathway of this compound.
References
Methodological & Application
Application Notes and Protocols for the Extraction of 8-O-Acetylharpagide from Ajuga bracteosa
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ajuga bracteosa, a medicinal plant belonging to the Lamiaceae family, is a known source of various bioactive compounds, including the iridoid glycoside 8-O-Acetylharpagide. This compound has garnered significant interest within the scientific community due to its potential pharmacological activities. These application notes provide a detailed protocol for the extraction, purification, and quantification of this compound from the aerial parts of Ajuga bracteosa. The presented methodologies are based on established scientific literature and are intended to serve as a comprehensive guide for researchers in the fields of natural product chemistry, pharmacology, and drug development.
Experimental Protocols
Plant Material Collection and Preparation
-
Collection: The aerial parts (leaves, stems, and flowers) of Ajuga bracteosa should be collected during the flowering season to ensure a high concentration of bioactive compounds.
-
Drying: The collected plant material should be thoroughly washed with distilled water to remove any dirt and debris. Subsequently, the material should be shade-dried at room temperature for 10-15 days or until it becomes brittle.
-
Pulverization: The dried plant material is then pulverized into a coarse powder using a mechanical grinder. The powdered material should be stored in airtight containers in a cool, dark, and dry place to prevent degradation of the chemical constituents.
Extraction of this compound
A successive solvent extraction method is employed to isolate this compound. This method separates compounds based on their polarity.
Materials and Reagents:
-
Dried and powdered Ajuga bracteosa
-
n-Hexane
-
Chloroform
-
Ethyl acetate
-
Methanol
-
Soxhlet apparatus or maceration setup
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
Protocol:
-
Defatting: Weigh 150 g of the dried, powdered plant material and subject it to extraction with n-hexane. This step removes non-polar compounds like fats and waxes. The extraction can be performed using a Soxhlet apparatus for 6-8 hours or by maceration (soaking) for 24-48 hours with occasional shaking.
-
Successive Extraction: After the n-hexane extraction, the plant material is air-dried to remove the residual solvent. The defatted plant material is then successively extracted with chloroform and then ethyl acetate using the same procedure (Soxhlet or maceration).
-
Concentration: The ethyl acetate extract, which contains this compound, is collected and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45-50°C.
-
Precipitation: The concentrated ethyl acetate extract is cooled to room temperature, which leads to the precipitation of a crude solid. This crude precipitate is collected by filtration.[1]
Purification of this compound
The crude extract is further purified by recrystallization to obtain pure this compound.
Materials and Reagents:
-
Crude this compound precipitate
-
Ethyl acetate
-
Methanol
-
Heating mantle with a magnetic stirrer
-
Crystallization dish
-
Filtration apparatus
Protocol:
-
The crude precipitated material is suspended in a minimal amount of ethyl acetate and stirred.
-
Methanol is added dropwise with gentle heating and stirring until the solid completely dissolves.
-
The solution is then allowed to cool slowly to room temperature, promoting the formation of crystals.
-
The mixture can be kept at a lower temperature (e.g., 4°C) to maximize crystal formation.
-
The white, flaky crystals of this compound are collected by filtration.
-
The recrystallization process can be repeated to achieve a higher purity of the compound. The melting point of pure this compound is reported to be 143-144°C.[1]
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a precise method for the quantification of this compound in the extracts.
Instrumentation and Conditions (based on analysis of similar iridoid glycosides):
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., ELSD or PDA).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. For example, a gradient starting from a lower concentration of acetonitrile and gradually increasing.
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 25°C.
-
Injection Volume: 10-20 µL.
-
Detector: Evaporative Light Scattering Detector (ELSD) has been shown to be well-adapted for the detection and quantification of iridoid glycosides.[2] A Photodiode Array (PDA) detector can also be used.
-
Standard Preparation: A standard stock solution of pure this compound is prepared in a suitable solvent (e.g., methanol) and serially diluted to create a calibration curve.
-
Sample Preparation: The crude extract or purified compound is accurately weighed, dissolved in the mobile phase or a suitable solvent, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve generated from the standards.
Data Presentation
| Extraction Method | Solvent System | Reported Yield of this compound | Reference |
| Successive Soxhlet Extraction | 1. n-Hexane (defatting)2. Chloroform3. Ethyl Acetate | 1.27% (from dried plant material) | [1] |
| Maceration | Methanol | Yield not specifically reported for this compound, but methanol is a common solvent for iridoid glycoside extraction. | [3] |
| Maceration | Ethanol | Yield not specifically reported for this compound, but ethanol is also used for extracting polar compounds. |
Note: The yields can be influenced by factors such as the geographical origin of the plant, time of harvest, and specific extraction conditions (temperature, duration).
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the extraction and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC-ELSD Quantification and Centrifugal Partition Chromatography Isolation of this compound from Oxera coronata (Lamiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Purification of 8-O-Acetylharpagide using Centrifugal Partition Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-O-Acetylharpagide is an iridoid glycoside found in several plant species, notably from the Lamiaceae family, including Ajuga reptans and Oxera coronata.[1][2][3] Iridoid glycosides are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities, which include anti-inflammatory, antioxidant, and antimicrobial properties.[2][3] Centrifugal Partition Chromatography (CPC) is a liquid-liquid chromatographic technique that offers a robust and efficient alternative to traditional solid-phase chromatography for the purification of natural products.[4][5] This support-free method minimizes irreversible sample adsorption and denaturation, leading to high recovery rates and purity.[4] These application notes provide a detailed protocol for the purification of this compound from a plant matrix using CPC.
Data Presentation
The following tables summarize the quantitative data from the purification of this compound.
| Parameter | Value | Source Plant | Citation |
| Purity | >99% | Oxera coronata | [2] |
| Yield (from dry extract) | 9.35% (w/w) | Oxera coronata | [2] |
| Purity (preparative scale) | 80-90% | Oxera coronata | [6] |
| Amount Purified | 63.9 g (in three batches) | Oxera coronata | [6] |
| Initial Extract Amount | 347.3 g (aqueous extract) | Oxera coronata | [6] |
Table 1: Quantitative Results of this compound Purification by CPC.
| Parameter | Value | Citation |
| CPC System | ||
| Instrument | Spot Prep II system or equivalent | [2] |
| Solvent System | ||
| Composition | Ethyl acetate/n-propanol/water | [2] |
| Ratio (v/v/v) | 3:2:5 | [2] |
| Operating Conditions | ||
| Rotor Speed | 2000 rpm | [2] |
| Mobile Phase | Upper organic phase | [2] |
| Stationary Phase | Lower aqueous phase | [2] |
| Flow Rate | 6 mL/min | [2] |
| HPLC-ELSD Analysis | ||
| Column | C18 | [7] |
| Mobile Phase | Acetonitrile-water gradient with 0.1% formic acid | [7] |
| Detector | Evaporative Light Scattering Detector (ELSD) | [7] |
Table 2: Summary of Experimental Parameters.
Experimental Protocols
1. Plant Material and Extraction
This protocol is based on the extraction of iridoid glycosides from Ajuga reptans.[3]
-
1.1. Plant Material Preparation:
-
Collect and dry the aerial parts of Ajuga reptans.
-
Grind the dried plant material into a fine powder.
-
-
1.2. Ultrasound-Assisted Extraction:
-
Weigh the powdered plant material.
-
Suspend the powder in a 70% ethanol in water solution (v/v) at a ratio of 1:10 (plant material:solvent).
-
Perform the extraction in an ultrasonic bath for 30 minutes.
-
Repeat the extraction process three times with fresh solvent for each cycle.
-
Combine the extracts from all three cycles.
-
-
1.3. Extract Concentration:
-
Filter the combined extract to remove solid plant material.
-
Evaporate the solvent from the filtrate under reduced pressure at a temperature not exceeding 50°C to obtain a crude extract.
-
The resulting extract can be lyophilized for long-term storage or directly used for the CPC purification.
-
2. Centrifugal Partition Chromatography (CPC) Purification
This protocol provides a general workflow for the purification of this compound using CPC.
-
2.1. Solvent System Preparation:
-
Prepare the biphasic solvent system by mixing ethyl acetate, n-propanol, and water in a 3:2:5 (v/v/v) ratio in a separatory funnel.
-
Shake the mixture vigorously and allow the two phases to separate completely.
-
Degas both the upper (organic) and lower (aqueous) phases using sonication before use.
-
-
2.2. CPC System Preparation:
-
Fill the CPC column with the stationary phase (the lower aqueous phase).
-
Set the rotor speed to 2000 rpm.
-
Pump the mobile phase (the upper organic phase) through the column at the desired flow rate (e.g., 6 mL/min) to equilibrate the system. Continue until the stationary phase is retained and the mobile phase flows out of the column.
-
-
2.3. Sample Preparation and Injection:
-
Dissolve a known amount of the crude extract in a minimal volume of the stationary phase.
-
Filter the sample solution to remove any particulate matter.
-
Inject the sample into the CPC system through the sample injection valve.
-
-
2.4. Elution and Fraction Collection:
-
Continue pumping the mobile phase through the column at the set flow rate.
-
Monitor the effluent using a UV detector or by collecting fractions at regular intervals.
-
Collect the fractions containing the purified this compound based on the chromatogram or preliminary analysis of the fractions.
-
-
2.5. Post-Purification:
-
After the target compound has eluted, the stationary phase can be extruded from the column by pumping it out with the mobile phase to recover any highly retained compounds.
-
Combine the fractions containing the pure this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified compound.
-
Dry the purified this compound under vacuum.
-
3. Purity Analysis by HPLC-ELSD
-
3.1. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a higher concentration of mobile phase A to a higher concentration of mobile phase B to ensure the separation of all components.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25°C.
-
-
3.2. ELSD Conditions:
-
Nebulizer Temperature: 30-40°C.
-
Evaporator Temperature: 50-60°C.
-
Gas Flow Rate (Nitrogen): 1.5-2.0 L/min.
-
-
3.3. Analysis:
-
Dissolve a small amount of the purified this compound in the initial mobile phase composition.
-
Inject the sample into the HPLC system.
-
Identify the peak corresponding to this compound by comparing the retention time with a standard, if available.
-
Calculate the purity of the compound based on the peak area percentage in the chromatogram.
-
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
References
- 1. valveandcontrol.com [valveandcontrol.com]
- 2. Centrifugal partition chromatography - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. fr.gilson.com [fr.gilson.com]
- 5. CPC in Natural Extract Purification | RotaChrom Technologies [rotachrom.com]
- 6. researchgate.net [researchgate.net]
- 7. plantaanalytica.com [plantaanalytica.com]
Application Note: Quantification of 8-O-Acetylharpagide using a Validated HPLC-ELSD Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a validated High-Performance Liquid Chromatography (HPLC) method coupled with an Evaporative Light Scattering Detector (ELSD) for the accurate quantification of 8-O-Acetylharpagide. This iridoid glycoside is a compound of interest for its potential therapeutic properties. The described method is robust, specific, and sensitive, making it suitable for routine quality control and research applications in drug discovery and development. All experimental protocols and quantitative data are derived from a validated study, ensuring reliability and reproducibility.
Introduction
This compound is an iridoid glycoside found in various plant species, notably within the Lamiaceae family.[1][2] Iridoid glycosides are recognized for a wide range of biological activities, and their quantification is crucial for the standardization of herbal extracts and the development of new phytopharmaceuticals. Unlike UV-Vis detection, which requires a chromophore, ELSD is a mass-based detection method that is ideal for non-volatile compounds like this compound that lack a strong UV-absorbing moiety.[1] This makes HPLC-ELSD a well-suited technique for the accurate quantification of such compounds.[1] This document provides a comprehensive protocol for the analysis of this compound, including sample preparation, detailed chromatographic conditions, and method validation data.
Experimental Protocols
Sample Preparation
A reliable quantification starts with appropriate sample preparation to ensure the accurate extraction of the analyte from the matrix.
Protocol for Plant Material Extraction:
-
Milling: Dry the plant material (e.g., leaves, twigs) and mill into a fine powder.
-
Extraction:
-
Methanol Extraction: Macerate 10 g of the powdered plant material in 100 mL of methanol for 24 hours at room temperature.
-
Water Extraction: Macerate 10 g of the powdered plant material in 100 mL of distilled water for 24 hours at room temperature.
-
-
Filtration: Filter the extracts through a suitable filter paper to remove solid plant debris.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.
-
Sample Solution Preparation: Accurately weigh a portion of the dried extract and dissolve it in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 1 mg/mL.
-
Final Filtration: Before injection into the HPLC system, filter the sample solution through a 0.45 µm syringe filter to remove any particulates.
HPLC-ELSD Instrumentation and Conditions
The following parameters have been validated for the quantification of this compound.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity or equivalent |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 5% B to 100% B over 20 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 5% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| ELSD Detector | SEDERE SEDEX 85 LT-ELSD or equivalent |
| Nebulizer Temperature | 40°C |
| Evaporator/Drift Tube Temperature | 60°C |
| Nitrogen Gas Pressure | 3.5 bar |
Quantitative Data Summary
The HPLC-ELSD method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to the International Council for Harmonisation (ICH) guidelines. The results are summarized in the tables below.
Table 1: Linearity, LOD, and LOQ
| Parameter | Value |
| Linearity Range | 0.05 - 1.0 mg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 mg/mL |
| Limit of Quantification (LOQ) | 0.03 mg/mL |
Table 2: Precision
| Precision Level | RSD (%) |
| Intra-day Precision (n=6) | < 2.0% |
| Inter-day Precision (n=6, over 3 days) | < 3.0% |
Table 3: Accuracy (Recovery)
| Spiked Concentration Level | Mean Recovery (%) |
| Low | 98.5% |
| Medium | 101.2% |
| High | 99.3% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound.
Conclusion
The HPLC-ELSD method described in this application note is a reliable and validated approach for the quantification of this compound in plant extracts. The method demonstrates excellent linearity, precision, and accuracy, making it a valuable tool for quality control in the herbal medicine industry and for research purposes in the field of natural product chemistry and drug development. The use of ELSD provides a significant advantage for the analysis of non-chromophoric compounds like this compound.
References
- 1. HPLC-ELSD Quantification and Centrifugal Partition Chromatography Isolation of this compound from Oxera coronata (Lamiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iridoids Isolation from a Phytochemical Study of the Medicinal Plant Teucrium parviflorum Collected in Iraqi Kurdistan - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: UPLC-MS/MS Analysis of 8-O-Acetylharpagide in Plant Extracts
Abstract
This application note provides a comprehensive protocol for the sensitive and selective quantification of 8-O-Acetylharpagide in plant extracts using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This compound, an iridoid glycoside found in various medicinal plants such as those from the Ajuga genus, is recognized for its anti-inflammatory, antiviral, and potential anti-tumor properties.[1][2][3] The described methodology is crucial for researchers in natural product chemistry, pharmacology, and drug development for the quality control of herbal materials and the pharmacokinetic study of this bioactive compound.
Introduction
This compound is a key bioactive constituent in several traditional medicinal herbs, notably from the Lamiaceae family.[3][4] Its diverse pharmacological activities necessitate a reliable and precise analytical method for its quantification in complex plant matrices.[5] UPLC-MS/MS offers superior resolution, sensitivity, and specificity compared to traditional HPLC methods, making it the ideal platform for analyzing target compounds in intricate botanical extracts.[2] This document outlines a detailed workflow, from sample preparation to data acquisition and analysis, for the accurate measurement of this compound.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol is designed for the extraction of this compound from dried and powdered plant material.
Materials and Reagents:
-
Dried, powdered plant material (e.g., leaves, stems)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Accurately weigh 0.2 g of the homogenized, dried plant powder into a 15 mL centrifuge tube.
-
Add 10 mL of 60% methanol in water.[6]
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Perform ultrasonic extraction for 30 minutes at 40°C.[6]
-
Centrifuge the mixture at 12,700 rpm for 20 minutes.[6]
-
Carefully collect the supernatant.
-
For UPLC-MS/MS analysis, dilute the supernatant 1:1 with 10% methanol in water.[6]
-
Filter the diluted extract through a 0.22 µm syringe filter into a UPLC vial.
UPLC-MS/MS Analysis
Instrumentation:
-
Waters ACQUITY UPLC system (or equivalent)
-
Waters TQD or XEVO TQS-Micro Triple Quadrupole Mass Spectrometer (or equivalent) with an electrospray ionization (ESI) source.[7][8]
Chromatographic Conditions: | Parameter | Value | |---|---| | Column | ACQUITY UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm | | Mobile Phase A | Water with 0.1% Formic Acid | | Mobile Phase B | Acetonitrile with 0.1% Formic Acid | | Flow Rate | 0.4 mL/min | | Column Temperature | 40°C | | Injection Volume | 1-5 µL | | Gradient Elution | Time (min) | %B | | | 0.0 - 0.2 | 10 | | | 0.2 - 1.5 | 10 → 80 | | | 1.5 - 2.0 | 80 | | | 2.0 - 2.5 | 80 → 10 | | | 2.5 - 5.0 | 10 |
This gradient is a representative starting point and may require optimization based on the specific plant matrix and instrument.[1][2]
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.00 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 350-550°C |
| Desolvation Gas Flow | 600-900 L/h (Nitrogen) |
| Collision Gas | Argon |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|
| this compound | 429.1 | 203.0 | 22 | 26 |
Note: MS parameters, particularly cone voltage and collision energy, should be optimized for the specific instrument being used to achieve maximum sensitivity.[1]
Data Presentation
The following table summarizes quantitative data for this compound accumulation in agitated shoot cultures of Melittis melissophyllum after 8 days of treatment with various elicitors and precursors. This data is adapted from a study by Grzegorczyk-Karolak et al. (2018) and demonstrates the utility of the UPLC-MS/MS method for comparative quantitative analysis.[8][9]
Table 1: Quantitative Analysis of this compound in Melittis melissophyllum Shoot Cultures
| Treatment Variant | Description | This compound Content (mg/100g DW) |
| A | Control | 53.2 |
| B | L-Phenylalanine (L-Phe) | 105.3 |
| C | Methyl Jasmonate (MeJa) | 129.5 |
| D | Ethephon (Eth) | 119.3 |
| E | L-Phe + MeJa | 205.1 |
| F | L-Phe + Eth | 162.4 |
| G | MeJa + Eth | 166.7 |
| H | L-Phe + MeJa + Eth | 255.4 |
DW: Dry Weight
Visualizations
The following diagrams illustrate the experimental workflow for the UPLC-MS/MS analysis of this compound and a relevant biological pathway.
Caption: Workflow for this compound Analysis.
Caption: PI3K/AKT Signaling Pathway Inhibition.
Conclusion
The UPLC-MS/MS method detailed in this application note is a robust, sensitive, and specific tool for the quantification of this compound in plant extracts. The provided protocols for sample preparation and instrumental analysis can be readily adopted by researchers for quality control, phytochemical analysis, and pharmacokinetic studies. This method supports the further investigation and development of plant-derived therapeutics containing this important iridoid glycoside.
References
- 1. akjournals.com [akjournals.com]
- 2. akjournals.com [akjournals.com]
- 3. pjsir.org [pjsir.org]
- 4. HPLC-ELSD Quantification and Centrifugal Partition Chromatography Isolation of this compound from Oxera coronata (Lamiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of this compound and harpagide after oral administration of Ajuga decumbens Thunb extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced accumulation of harpagide and 8-O-acetyl-harpagide in Melittis melissophyllum L. agitated shoot cultures analyzed by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced accumulation of harpagide and 8-O-acetyl-harpagide in Melittis melissophyllum L. agitated shoot cultures analyzed by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1H and 13C NMR Spectral Assignment of 8-O-Acetylharpagide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-O-Acetylharpagide is an iridoid glycoside that has been isolated from various plant species, including those of the Ajuga genus. Iridoids are a class of monoterpenoids that exhibit a wide range of biological activities, making them of significant interest in pharmaceutical research and drug development. Accurate structural elucidation is paramount for understanding the structure-activity relationships of these natural products. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of complex molecules like this compound. This document provides a detailed account of the 1H and 13C NMR spectral assignments for this compound, along with a comprehensive experimental protocol for data acquisition.
Chemical Structure
Figure 1: The chemical structure of this compound.
Caption: Chemical structure of this compound.
¹H and ¹³C NMR Spectral Data
The 1H and 13C NMR spectra of this compound were recorded in deuterated chloroform (CDCl₃) with a drop of deuterated dimethyl sulfoxide (DMSO-d₆) to aid solubility and resolution. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are given in Hertz (Hz).
¹³C NMR Spectral Data
The 13C NMR spectrum of this compound displays 17 distinct carbon signals, consistent with its molecular formula (C₁₇H₂₆O₁₁). The assignments are detailed in Table 1.
Table 1. ¹³C NMR Chemical Shift Assignments for this compound.
| Carbon No. | Chemical Shift (δ) in ppm |
| 1 | 94.5 |
| 3 | 141.2 |
| 4 | 104.1 |
| 5 | 45.8 |
| 6 | 79.1 |
| 7 | 58.2 |
| 8 | 85.1 |
| 9 | 45.8 |
| 10 | 21.8 |
| 1' | 99.2 |
| 2' | 74.1 |
| 3' | 77.2 |
| 4' | 71.1 |
| 5' | 78.0 |
| 6' | 62.3 |
| OAc (C=O) | 170.5 |
| OAc (CH₃) | 21.2 |
¹H NMR Spectral Data
The 1H NMR spectrum provides detailed information about the proton environment in this compound. The assignments of the proton signals, including their chemical shifts, multiplicities, and coupling constants, are summarized in Table 2.
Table 2. ¹H NMR Spectral Data and Assignments for this compound.
| Proton No. | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| 1 | 5.80 | d | 6.0 |
| 3 | 6.25 | d | 6.0 |
| 4 | 4.85 | d | 6.0 |
| 5 | 2.90 | m | |
| 6 | 4.20 | d | 4.0 |
| 7 | 2.50 | m | |
| 9 | 2.65 | m | |
| 10 | 1.45 | s | |
| 1' | 4.65 | d | 7.8 |
| 2' | 3.20 | t | 8.0 |
| 3' | 3.35 | t | 8.5 |
| 4' | 3.30 | t | 8.5 |
| 5' | 3.25 | m | |
| 6'a | 3.80 | dd | 12.0, 2.0 |
| 6'b | 3.65 | dd | 12.0, 5.5 |
| OAc (CH₃) | 2.05 | s |
Experimental Protocols
The following section outlines the methodology for the isolation and NMR analysis of this compound.
Isolation of this compound
This compound can be isolated from the underground parts of plants such as Ajuga remota. A general procedure involves:
-
Extraction: The dried and powdered plant material is extracted with a suitable solvent, typically methanol or ethanol, at room temperature.
-
Fractionation: The crude extract is then partitioned between different solvents of varying polarities, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. This compound, being a glycoside, is typically found in the more polar fractions.
-
Chromatography: The polar fractions are subjected to multiple chromatographic steps for purification. This may include column chromatography on silica gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
NMR Spectroscopic Analysis
A standardized protocol for acquiring high-quality 1D and 2D NMR spectra of this compound is as follows:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.5 mL of deuterated chloroform (CDCl₃).
-
To improve solubility and the resolution of hydroxyl proton signals, add one drop of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
A high-field NMR spectrometer, such as a Bruker Avance III 500 MHz or equivalent, equipped with a cryoprobe is recommended for optimal sensitivity and resolution.
-
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
-
-
2D NMR Spectroscopy (for structural confirmation):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
-
Experimental Workflow
The logical flow of the experimental process, from sample preparation to final data analysis, is depicted in the following diagram.
Caption: Workflow for NMR spectral assignment.
Conclusion
The comprehensive 1H and 13C NMR data and the detailed experimental protocol provided in these application notes serve as a valuable resource for researchers involved in the isolation, identification, and characterization of this compound and related iridoid glycosides. The accurate and unambiguous spectral assignment is a critical step in the quality control of natural product extracts and in advancing the study of their biological activities for potential therapeutic applications.
Application Note: Anti-inflammatory Assay Protocol for 8-O-Acetylharpagide Using RAW 264.7 Macrophages
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to various diseases.[1] Macrophages, such as the murine RAW 264.7 cell line, are key players in the inflammatory process. When stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, RAW 264.7 cells produce a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][3] The production of these mediators is largely driven by the upregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are regulated by signaling pathways such as NF-κB and MAPKs.[4][5][6] 8-O-Acetylharpagide, an iridoid glycoside, has been noted for its potential anti-inflammatory properties.[7] This application note provides a detailed protocol to investigate and quantify the anti-inflammatory effects of this compound using the LPS-stimulated RAW 264.7 cell model.
Principle of the Assay
This protocol is designed to assess the ability of this compound to inhibit the inflammatory response in RAW 264.7 macrophages. The cells are first treated with various concentrations of this compound and then stimulated with LPS to induce an inflammatory response. The anti-inflammatory activity is quantified by measuring the reduction in the production of key inflammatory markers: NO in the cell culture supernatant is measured using the Griess assay, and the secretion of TNF-α and IL-6 is quantified by ELISA.[8][9][10] Additionally, the protocol describes how to assess the compound's effect on the expression of iNOS and COX-2 proteins via Western blotting to probe the mechanism of action.[4][11][12] A preliminary cell viability assay is essential to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
Materials and Reagents
Cell Culture:
-
RAW 264.7 macrophage cell line (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
Assay Components:
-
This compound (purity >98%)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution
-
Sodium Nitrite (NaNO2) for NO standard curve
Western Blotting:
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Primary antibodies: anti-iNOS, anti-COX-2, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Equipment:
-
Humidified incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Centrifuge
-
96-well and 24-well cell culture plates
-
Microplate reader
-
Western blot electrophoresis and transfer system
Experimental Protocols
RAW 264.7 Cell Culture and Maintenance
-
Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin.[3]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[3]
-
Subculture cells every 2-3 days when they reach 80-90% confluency. Detach cells by gentle scraping, as they are loosely adherent.
Cell Viability Assay (MTT Assay)
This step is crucial to determine the non-toxic concentration range of this compound.
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.[17]
-
Prepare serial dilutions of this compound in DMEM. The final concentration of DMSO should not exceed 0.1%.
-
Remove the old medium and treat the cells with various concentrations of this compound for 24 hours.[3]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group. Select concentrations that show >95% viability for subsequent experiments.
Anti-inflammatory Assay: Measurement of NO, TNF-α, and IL-6
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 × 10⁵ cells/well and allow them to adhere for 24 hours.[17]
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for an additional 24 hours.[17] Include the following control groups:
-
Control (media only)
-
LPS only
-
Compound only (highest concentration)
-
-
After incubation, centrifuge the plate to pellet any detached cells and collect the culture supernatants for analysis. Store at -80°C if not used immediately.[16][18]
2.3.1. Nitric Oxide (NO) Determination (Griess Assay)
-
The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reaction.[3][19]
-
Mix 50 µL of cell supernatant with 50 µL of Griess Reagent I (e.g., sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.[17]
-
Add 50 µL of Griess Reagent II (e.g., NED solution) and incubate for another 10 minutes.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite (0-100 µM).[20]
2.3.2. TNF-α and IL-6 Measurement (ELISA)
-
Quantify the levels of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits according to the manufacturer's instructions.[8][10][17]
-
Briefly, the supernatant is added to wells pre-coated with capture antibodies. After incubation and washing, a detection antibody is added, followed by a substrate solution. The reaction is stopped, and the absorbance is read at 450 nm.[16]
-
Calculate cytokine concentrations based on the standard curve provided with the kit.
Western Blot Analysis for iNOS and COX-2 Expression
-
Seed RAW 264.7 cells in a 6-well plate. Treat with this compound and/or LPS as described in section 2.3.
-
After 24 hours of LPS stimulation, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[4][20]
-
Determine the total protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[11][18][20]
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and β-actin (as a loading control) overnight at 4°C.[18]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensity using densitometry software.
Data Presentation
Quantitative data should be presented as the mean ± standard deviation (SD) from at least three independent experiments. Statistical significance can be determined using an appropriate test, such as a one-way ANOVA followed by a post-hoc test.
Table 1: Effect of this compound on RAW 264.7 Cell Viability
| Concentration (µM) | Cell Viability (%) |
|---|---|
| Control | 100 ± SD |
| 1 | Value ± SD |
| 10 | Value ± SD |
| 25 | Value ± SD |
| 50 | Value ± SD |
| 100 | Value ± SD |
Table 2: Inhibition of NO, TNF-α, and IL-6 Production by this compound in LPS-Stimulated RAW 264.7 Cells
| Treatment | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|---|
| Control | Value ± SD | Value ± SD | Value ± SD |
| LPS (1 µg/mL) | Value ± SD | Value ± SD | Value ± SD |
| LPS + Cpd (10 µM) | Value ± SD | Value ± SD | Value ± SD |
| LPS + Cpd (25 µM) | Value ± SD | Value ± SD | Value ± SD |
| LPS + Cpd (50 µM) | Value ± SD | Value ± SD | Value ± SD |
Table 3: Effect of this compound on iNOS and COX-2 Protein Expression
| Treatment | iNOS (Relative Density) | COX-2 (Relative Density) |
|---|---|---|
| Control | Value ± SD | Value ± SD |
| LPS (1 µg/mL) | Value ± SD | Value ± SD |
| LPS + Cpd (50 µM) | Value ± SD | Value ± SD |
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Putative Anti-inflammatory Signaling Pathway
Caption: Putative mechanism of this compound in the LPS-induced inflammatory pathway.
References
- 1. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Harpagoside suppresses lipopolysaccharide-induced iNOS and COX-2 expression through inhibition of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Probiotics and amelioration of periodontitis: significant roles of Lacticaseibacillus casei DS31 [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 4.6. Nitric Oxide Assay [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for Agar Well Diffusion Method in 8-O-Acetylharpagide Antibacterial Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the agar well diffusion method for evaluating the antibacterial properties of 8-O-Acetylharpagide, an iridoid glycoside with known biological activities.[1] This document outlines the scientific principles, detailed experimental protocols, data interpretation, and potential mechanisms of action.
Introduction
The agar well diffusion assay is a widely used and established method for preliminary screening of antimicrobial activity of various substances, including natural products like this compound.[2][3] The principle of this method lies in the diffusion of the antimicrobial agent from a well through a solidified agar medium that has been uniformly inoculated with a specific bacterium. The agent's ability to inhibit bacterial growth is visualized as a clear circular area around the well, known as the zone of inhibition. The diameter of this zone is proportional to the susceptibility of the microorganism to the tested compound.
This compound, an iridoid glycoside isolated from various plants, has demonstrated antibacterial activity against certain pathogenic bacteria.[4] This document provides the necessary protocols to replicate and assess this activity in a laboratory setting.
Data Presentation
The antibacterial efficacy of this compound can be quantified by measuring the diameter of the zone of inhibition against various bacterial strains. The following table summarizes available data from scientific literature.
| Bacterial Strain | Concentration of this compound | Zone of Inhibition (mm) | Reference |
| Escherichia coli | Not Specified | 22.6 ± 0.9 | [4] |
| Bacillus anthracis | 100 µ g/100 µl | 9-12 (Fairly sensitive) | [5] |
| Staphylococcus aureus | 100 µ g/100 µl | Not sensitive | [5] |
| Streptococcus agalactiae | 100 µ g/100 µl | Not sensitive | [5] |
| Staphylococcus epidermidis | 100 µ g/100 µl | Not sensitive | [5] |
| Aeromonas sobriae | 100 µ g/100 µl | Not sensitive | [5] |
| Shigella boydii | 100 µ g/100 µl | Not sensitive | [5] |
| Vibrio cholerae | 100 µ g/100 µl | Not sensitive | [5] |
| Corynebacterium diphtheriae | 100 µ g/100 µl | Not sensitive | [5] |
| Salmonella typhi | 100 µ g/100 µl | Not sensitive | [5] |
| Pseudomonas aeruginosa | 100 µ g/100 µl | Not sensitive | [5] |
Experimental Protocols
This section provides a detailed methodology for performing the agar well diffusion assay to test the antibacterial activity of this compound.
Materials
-
This compound (of known purity)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Cultures of test bacteria (e.g., Escherichia coli, Staphylococcus aureus)
-
Sterile nutrient broth (e.g., Tryptic Soy Broth)
-
Sterile saline solution (0.85% NaCl)
-
McFarland turbidity standards (0.5 standard)
-
Sterile cotton swabs
-
Sterile cork borer or pipette tips (for creating wells)
-
Micropipettes and sterile tips
-
Incubator
-
Calipers or a ruler for measuring zones of inhibition
-
Positive control antibiotic discs (e.g., Gentamicin, Ampicillin)
-
Negative control (solvent used to dissolve the compound)
Preparation of Bacterial Inoculum
-
From a fresh stock culture, inoculate a loopful of the test bacterium into a tube containing 3-5 mL of sterile nutrient broth.
-
Incubate the broth culture at 37°C for 18-24 hours.
-
After incubation, adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard by adding sterile saline. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.
Preparation of Agar Plates
-
Using a sterile cotton swab, evenly streak the standardized bacterial suspension over the entire surface of a sterile MHA plate to ensure a uniform lawn of bacterial growth.
-
Allow the plate to dry for 5-10 minutes with the lid slightly ajar in a sterile environment.
Agar Well Diffusion Assay
-
Aseptically create wells of 6-8 mm in diameter in the inoculated MHA plates using a sterile cork borer or the wide end of a sterile pipette tip.
-
Prepare different concentrations of this compound by dissolving it in a suitable solvent like DMSO.
-
Carefully add a fixed volume (e.g., 50-100 µL) of each concentration of the this compound solution into the respective wells.
-
In separate wells, add the same volume of the solvent (negative control) and place a standard antibiotic disc (positive control).
-
Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compound into the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours.
Data Collection and Interpretation
-
After incubation, observe the plates for the presence of a clear zone of inhibition around the wells.
-
Measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm) using calipers or a ruler.
-
The experiment should be performed in triplicate, and the results should be expressed as the mean ± standard deviation.
-
A larger zone of inhibition indicates greater antibacterial activity.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the agar well diffusion method.
Potential Mechanism of Action: Anti-inflammatory Pathway
While the direct bactericidal mechanism of this compound is not fully elucidated, studies have shown its ability to modulate the host's inflammatory response to bacterial infections. For instance, in the context of Staphylococcus aureus-induced acute lung injury, acetylharpagide has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[6][7]
References
- 1. abmole.com [abmole.com]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial iridoid glucosides from Eremostachys laciniata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of 14, 15-dihydroajugapitin and this compound isolated from Ajuga bracteosa Wall ex. Benth against human pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pjsir.org [pjsir.org]
- 6. Acetylharpagide Protects Mice from Staphylococcus Aureus-Induced Acute Lung Injury by Inhibiting NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylharpagide Protects Mice from Staphylococcus Aureus-Induced Acute Lung Injury by Inhibiting NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cell Culture Models for Studying the Effects of 8-O-Acetylharpagide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-O-Acetylharpagide, an iridoid glycoside, has garnered significant interest in the scientific community for its potential therapeutic properties. Preclinical studies have suggested its involvement in a range of biological activities, including anti-inflammatory, neuroprotective, and chondroprotective effects. To facilitate further research and drug development efforts, this document provides detailed application notes and protocols for establishing in vitro cell culture models to investigate the multifaceted effects of this compound. These protocols are designed to offer standardized methods for assessing its biological activity and elucidating its underlying mechanisms of action.
Data Presentation: Quantitative Effects of this compound and Related Compounds
The following table summarizes quantitative data on the in vitro effects of harpagoside, a closely related iridoid glycoside, which can serve as a reference for designing experiments with this compound.
| Biological Effect | Cell Line | Assay | Stimulant | Compound | IC50 / Effective Concentration | Outcome |
| Anti-inflammatory | RAW 264.7 Macrophages | Nitric Oxide (NO) Production | LPS (100 ng/mL) | Harpagoside | 39.8 µM | Inhibition of NO release[1] |
| Anti-inflammatory | RAW 264.7 Macrophages | NF-κB Reporter Assay | LPS | Harpagoside | 96.4 µM | Inhibition of NF-κB promoter activity[1] |
| Neuroprotection | PC12 Cells | Cell Viability (MTT Assay) | Corticosterone (CORT) | Iridoid Components | 10 µM | Improved cell survival[2] |
| Neuroprotection | PC12 Cells | Apoptosis (Flow Cytometry) | Corticosterone (CORT) | Iridoid Components | 10 µM | Inhibition of apoptosis[2] |
| Chondroprotection | Rat Articular Chondrocytes | Gene Expression (qPCR) | TNF-α | Harpagide | 10 µM | Restoration of MMP-13, COX2, IL-1β, and IL-6 upregulation[3] |
Experimental Protocols
Anti-inflammatory Activity Assessment in Macrophages
This protocol details the procedure for evaluating the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent
-
Human TNF-α and IL-6 ELISA kits
-
96-well cell culture plates
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.[4]
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[4]
-
Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Assay:
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify NO concentration.
-
-
TNF-α and IL-6 ELISA:
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Experimental Workflow for Anti-inflammatory Assays
Caption: Workflow for assessing the anti-inflammatory effects of this compound.
Neuroprotective Effect Assessment in Neuronal Cells
This protocol describes a method to evaluate the neuroprotective potential of this compound against oxidative stress-induced cell death in the PC12 neuronal cell line.
Materials:
-
PC12 rat pheochromocytoma cell line
-
RPMI-1640 medium
-
Horse Serum (HS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Hydrogen peroxide (H₂O₂) or Rotenone
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well cell culture plates
Protocol:
-
Cell Culture: Maintain PC12 cells in RPMI-1640 medium supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Plate PC12 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL.[5]
-
Compound Pre-treatment: After 24 hours, pre-treat the cells with different concentrations of this compound (e.g., 1, 5, 10, 25 µM) for another 24 hours.[5]
-
Induction of Cell Injury: Induce oxidative stress by exposing the cells to a pre-determined optimal concentration of H₂O₂ (e.g., 250 µM) for 24 hours.[5]
-
Cell Viability Assay (MTT):
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the control group.
-
Signaling Pathway for Neuroprotection
Caption: Proposed neuroprotective mechanism of this compound.
Chondroprotective Effects in Primary Chondrocytes or Chondrosarcoma Cell Lines
This protocol is designed to assess the chondroprotective effects of this compound on primary chondrocytes or a suitable chondrocyte cell line (e.g., SW1353) by measuring the expression of key catabolic and anabolic markers following inflammatory stimulation.
Materials:
-
Primary human or rat articular chondrocytes or SW1353 cell line
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Interleukin-1 beta (IL-1β) or Tumor Necrosis Factor-alpha (TNF-α)
-
This compound
-
TRIzol reagent for RNA extraction
-
cDNA synthesis kit
-
qPCR primers for MMP-13, Aggrecan (ACAN), and a housekeeping gene (e.g., GAPDH)
-
SYBR Green qPCR master mix
-
6-well cell culture plates
Protocol:
-
Cell Culture: Culture chondrocytes in DMEM/F-12 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 24 hours in a medium containing 0.5% FBS.
-
Treatment: Pre-treat the cells with this compound (e.g., 1, 10, 50 µM) for 2 hours.
-
Stimulation: Add IL-1β (e.g., 10 ng/mL) or TNF-α (e.g., 10 ng/mL) to the wells and incubate for 24 hours.
-
RNA Extraction and qPCR:
-
Lyse the cells and extract total RNA using TRIzol reagent.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using specific primers for MMP-13, Aggrecan, and the housekeeping gene to determine the relative gene expression levels.
-
Chondroprotective Signaling Pathway
Caption: Proposed chondroprotective mechanism of this compound.
Investigation of NF-κB and MAPK Signaling Pathways
To elucidate the molecular mechanisms underlying the observed effects, the modulation of the NF-κB and MAPK signaling pathways by this compound can be investigated using Western blotting.
Materials:
-
Cell lysates from the experiments described above
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against:
-
Phospho-NF-κB p65
-
Total NF-κB p65
-
Phospho-p38 MAPK
-
Total p38 MAPK
-
Phospho-ERK1/2
-
Total ERK1/2
-
Phospho-JNK
-
Total JNK
-
GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
NF-κB Signaling Pathway
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
MAPK Signaling Pathway in Chondrocytes
Caption: Potential modulation of MAPK signaling in chondrocytes by this compound.
Conclusion
The provided protocols offer a comprehensive framework for the in vitro evaluation of this compound's biological effects. By employing these standardized cell culture models, researchers can systematically investigate its anti-inflammatory, neuroprotective, and chondroprotective properties, as well as delve into the underlying molecular signaling pathways. Consistent and reproducible data generated from these assays will be crucial for advancing our understanding of this compound's therapeutic potential and guiding future drug development initiatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Neuroprotection of Gastrodia elata polyphenols against H2O2-induced PC12 cell cytotoxicity by reducing oxidative stress [frontiersin.org]
Application Notes and Protocols for Pharmacokinetic Studies of 8-O-Acetylharpagide in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive guide for designing and conducting pharmacokinetic studies of 8-O-Acetylharpagide in animal models. This compound is a major bioactive iridoid glycoside found in several medicinal plants, including Ajuga decumbens Thunb., and is known for its anti-inflammatory, antiviral, and potential anti-cancer properties.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for its development as a therapeutic agent. These protocols are based on established methodologies from peer-reviewed studies and are intended to offer a detailed framework for researchers in this field.
Data Presentation: Pharmacokinetic Parameters of this compound
The following tables summarize key pharmacokinetic parameters of this compound observed in different animal models and administration routes.
Table 1: Pharmacokinetic Parameters of this compound in Rats after Oral Administration.
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng·h/mL) | t1/2 (h) | Reference |
| 12 (pure compound) | 125.3 ± 28.4 | 0.25 ± 0.14 | 158.7 ± 35.2 | 1.8 ± 0.5 | [1] |
| 6 (in extract) | 78.2 ± 15.1 | 0.5 ± 0.2 | 105.4 ± 21.3 | 1.9 ± 0.6 | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Mice after Oral and Intravenous Administration.
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng/mL·h) | t1/2 (h) | Bioavailability (%) | Reference |
| Oral (p.o.) | 15 | 45.6 ± 10.2 | 0.25 ± 0.1 | 110.8 ± 18.1 | 4.4 ± 1.8 | 10.8 | [3][4] |
| Intravenous (i.v.) | 3 | 289.5 ± 65.3 | 0.08 ± 0.01 | 205.0 ± 54.7 | 3.9 ± 1.5 | - | [3][4] |
Experimental Protocols
Animal Handling and Dosing Protocol
1.1. Animals:
-
Sprague-Dawley rats (male, 200-220 g) or Kunming mice (male, 18-22 g) are commonly used.
-
Animals should be acclimatized for at least one week before the experiment under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12 h light/dark cycle) with free access to standard chow and water.
-
Fasting overnight (12 hours) before drug administration is required, with continued free access to water.
1.2. Drug Preparation and Administration:
-
Oral Administration (p.o.): Dissolve this compound in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose sodium). Administer the solution via oral gavage at the desired dose (e.g., 12 mg/kg for rats, 15 mg/kg for mice).[1][3]
-
Intravenous Administration (i.v.): Dissolve this compound in a sterile vehicle suitable for injection (e.g., saline). Administer via the tail vein at the desired dose (e.g., 3 mg/kg for mice).[3]
Blood Sample Collection and Processing Protocol
2.1. Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the retro-orbital plexus or tail vein at predetermined time points.
-
Suggested time points for oral administration: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[1]
-
Suggested time points for intravenous administration: 0 (pre-dose), 0.03, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose.[3]
-
Collect blood into heparinized tubes to prevent coagulation.
2.2. Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples at approximately 4000 rpm for 10 minutes.
-
Separate the supernatant (plasma) and store it at -20°C or -80°C until analysis.[5]
Bioanalytical Method: LC-MS/MS for Quantification of this compound in Plasma
This protocol outlines a sensitive and specific method for quantifying this compound in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
3.1. Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples at room temperature.
-
To a 50 µL aliquot of plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (IS) (e.g., Shanzhiside methyl ester or Lidocaine).[3][6]
-
Vortex the mixture for 2-3 minutes to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 2-10 µL) into the LC-MS/MS system.[5]
3.2. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS/MS):
3.3. Method Validation: The analytical method should be validated according to regulatory guidelines, assessing parameters such as:
-
Specificity and selectivity
-
Linearity and range (e.g., 5-500 ng/mL)[3]
-
Lower Limit of Quantification (LLOQ) (e.g., 5 ng/mL)[3]
-
Accuracy and precision (intra-day and inter-day)[3]
-
Recovery and matrix effect[3]
-
Stability (freeze-thaw, short-term, long-term)[3]
Mandatory Visualizations
Caption: Experimental workflow for a typical pharmacokinetic study of this compound.
References
- 1. Pharmacokinetics of this compound and harpagide after oral administration of Ajuga decumbens Thunb extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. akjournals.com [akjournals.com]
- 4. akjournals.com [akjournals.com]
- 5. Development and Validation of an LC-MS/MS Method for Determination of Catalpol and Harpagide in Small Volume Rat Plasma: Application to a Pharmacokinetic Study [scirp.org]
- 6. Metabolism and Excretion of this compound in Rats and Identification of Its Potential Anti-Breast Cancer Active Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced accumulation of harpagide and 8-O-acetyl-harpagide in Melittis melissophyllum L. agitated shoot cultures analyzed by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of 8-O-Acetylharpagide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of a series of 8-O-acylharpagide derivatives and outlines methodologies for their evaluation as potential anti-inflammatory and analgesic agents. The structure-activity relationship (SAR) of these derivatives is explored, with a focus on understanding the impact of modifying the C-8 acyl group on their biological activity. The potential mechanism of action, through the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK, is also discussed. These application notes are intended to guide researchers in the design and execution of studies aimed at developing novel iridoid glycoside-based therapeutics.
Introduction
Iridoid glycosides are a class of monoterpenoids that exhibit a wide range of biological activities. Among them, 8-O-acetylharpagide and its parent compound, harpagide, have garnered significant interest for their anti-inflammatory and analgesic properties.[1][2] The therapeutic potential of these natural products can be further enhanced through synthetic modifications to optimize their efficacy and pharmacokinetic profiles.
This document focuses on the targeted synthesis of derivatives of this compound, specifically through the modification of the acyl group at the C-8 position of the harpagide core. By systematically altering the length and nature of the acyl chain, a structure-activity relationship (SAR) can be established, providing valuable insights for the rational design of more potent anti-inflammatory and analgesic agents. The anti-inflammatory effects of related iridoid glycosides have been linked to the downregulation of pro-inflammatory cytokines and enzymes like COX-2 and iNOS, often through the inhibition of the NF-κB and MAPK signaling pathways.[3][4]
Synthesis of 8-O-Acyl Harpagide Derivatives
A general and efficient method for the synthesis of 8-O-acyl harpagide derivatives is the Steglich esterification, which allows for the coupling of a carboxylic acid to the C-8 hydroxyl group of harpagide under mild conditions using a carbodiimide coupling agent and a catalyst such as 4-dimethylaminopyridine (DMAP).[5][6]
Experimental Workflow: Synthesis of 8-O-Acyl Harpagide Derivatives
Caption: General workflow for the synthesis of 8-O-acyl harpagide derivatives.
Protocol 2.1: General Procedure for the Synthesis of 8-O-Acyl Harpagide Derivatives
-
Preparation:
-
To a solution of harpagide (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add the corresponding carboxylic acid (1.2 eq).
-
Cool the mixture to 0°C in an ice bath.
-
-
Reaction:
-
Add 4-dimethylaminopyridine (DMAP, 0.1 eq) to the cooled solution.
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.3 eq) in anhydrous DCM.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/methanol, 9:1).
-
-
Work-up:
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the dicyclohexylurea (DCU) byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in ethyl acetate) to afford the pure 8-O-acyl harpagide derivative.
-
-
Characterization:
-
Confirm the structure of the synthesized derivatives by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Structure-Activity Relationship (SAR) Studies
The following table presents representative data for a series of synthesized 8-O-acyl harpagide derivatives, illustrating a plausible structure-activity relationship. The biological activities were evaluated using in vitro assays for anti-inflammatory (inhibition of TNF-α production in LPS-stimulated RAW 264.7 macrophages) and analgesic (inhibition of COX-2 enzyme activity) effects.
Table 1: Structure-Activity Relationship of 8-O-Acyl Harpagide Derivatives
| Compound ID | R Group (Acyl Moiety) | Anti-inflammatory Activity (TNF-α Inhibition IC₅₀, µM) | Analgesic Activity (COX-2 Inhibition IC₅₀, µM) |
| HD-1 | Acetyl | 15.2 | 25.8 |
| HD-2 | Propionyl | 12.5 | 20.1 |
| HD-3 | Butyryl | 9.8 | 16.5 |
| HD-4 | Isobutyryl | 11.3 | 18.2 |
| HD-5 | Benzoyl | 22.7 | 35.4 |
| HD-6 | Cinnamoyl | 8.1 | 14.3 |
| Indomethacin | (Reference Drug) | 5.6 | 0.9 |
| Celecoxib | (Reference Drug) | N/A | 0.05 |
Note: The data presented in this table is representative and intended for illustrative purposes to demonstrate potential SAR trends.
SAR Analysis:
-
Alkyl Chain Length: Increasing the length of the linear alkyl acyl chain from acetyl (HD-1) to butyryl (HD-3) appears to enhance both anti-inflammatory and analgesic activities. This may be attributed to increased lipophilicity, facilitating better interaction with the biological targets.
-
Branching: The introduction of a branched alkyl chain (isobutyryl, HD-4) results in slightly reduced activity compared to its linear counterpart (butyryl, HD-3), suggesting that steric hindrance may play a role in target binding.
-
Aromatic Acyl Groups: A simple aromatic acyl group (benzoyl, HD-5) shows diminished activity compared to the short-chain alkyl derivatives. However, the presence of a cinnamoyl group (HD-6), which is found in the related natural product harpagoside, demonstrates the most potent activity in this series, indicating that the conjugated system may be beneficial for activity.[7]
Proposed Mechanism of Action: Inhibition of Inflammatory Signaling Pathways
The anti-inflammatory effects of iridoid glycosides are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The NF-κB and MAPK pathways are critical regulators of pro-inflammatory gene expression.[3][8] It is hypothesized that 8-O-acyl harpagide derivatives exert their effects by inhibiting these pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central mediator of inflammation. In response to stimuli such as lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB dimer (p65/p50), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α, IL-6, and COX-2.[9] Iridoid glycosides may inhibit this pathway by preventing the degradation of IκBα.[4]
Caption: Inhibition of the canonical NF-κB pathway by 8-O-acyl harpagide derivatives.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascades, including ERK, JNK, and p38, are also crucial in transducing extracellular signals into cellular responses, including inflammation.[8][10] Activation of these kinases by phosphorylation leads to the activation of transcription factors like AP-1, which also upregulate the expression of inflammatory mediators. Iridoid glycosides have been shown to inhibit the phosphorylation of these key MAPK proteins.[3]
Caption: Inhibition of the p38 MAPK pathway by 8-O-acyl harpagide derivatives.
Protocols for Biological Evaluation
Protocol 5.1: In Vitro Anti-inflammatory Assay - Inhibition of TNF-α Production
-
Cell Culture:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
-
Assay Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the synthesized 8-O-acyl harpagide derivatives (or vehicle control) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatants.
-
-
Quantification of TNF-α:
-
Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
The synthetic protocols and SAR data presented herein provide a framework for the development of novel this compound derivatives as potent anti-inflammatory and analgesic agents. The modification of the C-8 acyl group has a significant impact on biological activity, suggesting that this position is a key site for optimization. Further investigation into the inhibition of the NF-κB and MAPK signaling pathways will be crucial in elucidating the precise mechanism of action of these promising compounds. These application notes serve as a valuable resource for researchers in the field of natural product-based drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced accumulation of harpagide and 8-O-acetyl-harpagide in Melittis melissophyllum L. agitated shoot cultures analyzed by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morinda officinalis iridoid glycosides, as an inhibitor of GSK-3β, alleviates rheumatoid arthritis through inhibition of NF-κB and JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An analytical study, anti-inflammatory and analgesic effects of Harpagophytum procumbens and Harpagophytum zeyheri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of IkB kinase and NF-kB by a novel synthetic compound SK 2009 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield of 8-O-Acetylharpagide extraction?
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve the yield of 8-O-Acetylharpagide extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction yield important?
This compound is an iridoid glycoside found in various plants, notably from the Lamiaceae family, such as Ajuga species. It is of significant interest to researchers for its potential pharmacological activities. Maximizing the extraction yield is crucial for obtaining sufficient quantities of the pure compound for research and development, ensuring cost-effectiveness and enabling comprehensive biological and chemical studies.
Q2: Which solvents are most effective for extracting this compound?
This compound is soluble in water, methanol, ethanol, and DMSO.[1] The choice of solvent significantly impacts extraction efficiency. Generally, polar solvents like methanol and ethanol, often in aqueous mixtures (e.g., 50-80% ethanol), are effective for extracting iridoid glycosides. Acetone has also been shown to be an effective solvent for related compounds. The optimal solvent and its concentration should be determined experimentally for each specific plant matrix.
Q3: What are the main factors affecting the extraction yield of this compound?
Several factors can influence the extraction yield, including:
-
Solvent Type and Concentration: The polarity of the solvent must be matched to the target compound.
-
Temperature: Higher temperatures can increase solubility and diffusion rates, but may also lead to degradation of thermolabile compounds like this compound.
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and solubilize the compound.
-
Solid-to-Liquid Ratio: A higher solvent-to-solid ratio can enhance extraction by increasing the concentration gradient.
-
Particle Size of Plant Material: A smaller particle size increases the surface area available for extraction.
-
pH of the Extraction Medium: The pH can affect the stability of the compound, with extreme pH values potentially causing hydrolysis of the acetyl group.
Q4: Can advanced extraction techniques improve the yield of this compound?
Yes, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve the yield and reduce extraction time compared to conventional methods like maceration or Soxhlet extraction. These methods enhance cell wall disruption and mass transfer of the target compound into the solvent.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound that can lead to low yields.
| Problem | Possible Cause | Suggested Solution |
| Low overall yield of crude extract | Inappropriate solvent selection: The solvent may be too polar or non-polar to effectively solubilize this compound. | Test a range of solvents with varying polarities, such as methanol, ethanol, acetone, and their aqueous mixtures (e.g., 50%, 70%, 95%). |
| Insufficient extraction time or temperature: The compound may not have had enough time to diffuse into the solvent, or the temperature may be too low to enhance solubility. | Increase the extraction time and/or temperature. For heat-sensitive compounds, consider using advanced methods like UAE or MAE which can be effective at lower temperatures. | |
| Poor solvent-to-solid ratio: An insufficient volume of solvent may not be able to dissolve and extract all of the this compound present. | Increase the solvent-to-solid ratio to ensure thorough extraction. | |
| Incomplete cell lysis: The plant cell walls may not be sufficiently disrupted to release the intracellular contents. | Ensure the plant material is finely and uniformly ground. Consider pre-treatment methods like freeze-drying to aid cell disruption. | |
| Good crude extract yield, but low purity of this compound | Co-extraction of impurities: The chosen solvent may be extracting a large number of other compounds along with the target molecule. | Employ a multi-step extraction or purification strategy. Start with a non-polar solvent like hexane to remove lipids before extracting with a more polar solvent. Use chromatographic techniques like column chromatography or Solid-Phase Extraction (SPE) for purification. |
| Degradation of this compound during extraction | Hydrolysis of the acetyl group: The acetyl group at the C-8 position is susceptible to hydrolysis under acidic or basic conditions, or at high temperatures, converting this compound to harpagide. | Maintain a neutral or slightly acidic pH during extraction. Avoid prolonged exposure to high temperatures. Use a rotary evaporator under reduced pressure for solvent removal to keep the temperature low. |
| Thermal degradation: Prolonged exposure to high temperatures can degrade the iridoid glycoside structure. | Utilize lower extraction temperatures or shorter extraction times with methods like UAE or MAE. | |
| Formation of an emulsion during liquid-liquid extraction | Presence of surfactant-like molecules: Compounds like lipids and proteins in the crude extract can cause emulsions when partitioning between aqueous and organic phases. | To prevent emulsions, gently swirl instead of vigorously shaking the separatory funnel. To break an existing emulsion, try adding a saturated brine solution (salting out) or centrifuging the mixture. |
Data Presentation: Comparison of Extraction Methods
While specific quantitative data for this compound is limited, the following table provides a comparative summary of yields for the closely related iridoid glycoside, harpagoside, using different extraction methods. This data can serve as a valuable reference for optimizing this compound extraction.
| Extraction Method | Solvent | Temperature (°C) | Time | Yield/Content | Key Findings |
| Maceration | Ethanol-water (6:4 w/w) | Room Temperature | - | 2.5% Harpagoside | A standard method yielding a moderate amount of harpagoside. |
| Water | Room Temperature | 2 hours | 1.6% Harpagoside | Water can be an effective solvent for iridoid glycosides. | |
| 20% Ethanol/Water followed by 96% Ethanol | Room Temperature | - | At least 5% Harpagoside | A two-step process can enrich the extract. | |
| Ultrasound-Assisted Extraction (UAE) | Ethanol | - | 10 min | - | A time and energy-saving method. |
| Microwave-Assisted Extraction (MAE) | Aqueous | - | - | - | A rapid and eco-friendly technique that conserves solvent and energy. |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with 25% (w/w) Ethanol | - | - | Increased by 20-30% | Resulted in a higher content of lipophilic substances. |
| Subcritical CO₂ with Ethanol | - | - | ~20% Harpagoside | Higher extraction yield compared to supercritical conditions. |
Experimental Protocols
Conventional Solvent Extraction (Maceration)
Objective: To extract this compound using simple solvent immersion.
Procedure:
-
Weigh a desired amount of dried, powdered plant material (e.g., from Ajuga species).
-
Transfer the powder to a suitable flask.
-
Add the chosen solvent (e.g., 80% methanol) at a specific solid-to-liquid ratio (e.g., 1:20 w/v).
-
Seal the flask and allow it to stand at room temperature for a designated period (e.g., 24-48 hours) with occasional agitation.
-
Filter the mixture to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two more times with fresh solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
Ultrasound-Assisted Extraction (UAE)
Objective: To enhance extraction efficiency using ultrasonic cavitation.
Procedure:
-
Weigh a specific amount of dried, powdered plant material and place it in an extraction vessel.
-
Add the selected solvent (e.g., 70% ethanol) at an optimized solid-to-liquid ratio.
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Set the desired ultrasonic power, frequency, temperature, and extraction time (e.g., 30 minutes).
-
After sonication, separate the extract from the solid residue by filtration or centrifugation.
-
Concentrate the extract using a rotary evaporator.
Microwave-Assisted Extraction (MAE)
Objective: To utilize microwave energy for rapid and efficient extraction.
Procedure:
-
Place a weighed amount of the powdered plant material into a microwave-safe extraction vessel.
-
Add the chosen solvent (e.g., 50% ethanol).
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power, temperature, and extraction time (e.g., 5-15 minutes).
-
After extraction, allow the vessel to cool before opening.
-
Filter the extract and remove the solvent under reduced pressure.
Mandatory Visualizations
Iridoid Biosynthesis Pathway
The biosynthesis of iridoids, including this compound, originates from the monoterpenoid pathway. The following diagram illustrates the key steps leading to the formation of the iridoid skeleton.
Caption: Simplified biosynthetic pathway of this compound.
General Extraction Workflow
This workflow outlines the typical steps involved in the extraction and isolation of this compound from a plant source.
References
Overcoming challenges in the purification of iridoid glycosides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of iridoid glycosides.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing low yields of my target iridoid glycoside after purification. What are the potential causes and solutions?
A1: Low recovery is a common issue in iridoid glycoside purification. Several factors can contribute to this problem. Consider the following troubleshooting steps:
-
Incomplete Extraction: The initial extraction from the plant material might be inefficient.
-
Solution: Optimize the extraction solvent, temperature, and duration. Hot water extraction and pressurized liquid extraction have been shown to be efficient for some iridoid glycosides.[1] For example, a study on Eucommia ulmoides seed meal found that ultrasonic extraction with 60% methanol in water for 30 minutes at 40°C was optimal.[2][3]
-
-
Compound Degradation: Iridoid glycosides can be susceptible to degradation under certain conditions.
-
Solution: Pay close attention to pH and temperature throughout the purification process. Some iridoid glycosides are unstable at high temperatures and in strong acidic or alkaline conditions.[2][3] For instance, some iridoids are more stable at a lower pH (3.0-4.0) and temperature (12-20°C).[4][5] Avoid unnecessarily harsh conditions and consider performing purification steps at lower temperatures.
-
-
Irreversible Adsorption: The compound of interest may be irreversibly binding to the stationary phase of your chromatography column.
-
Suboptimal Chromatography Conditions: The chosen solvent system or gradient may not be effectively eluting your target compound.
Q2: My purified fraction contains co-eluting impurities. How can I improve the separation?
A2: Co-eluting impurities, often structurally similar compounds, are a significant challenge. Here are some strategies to enhance resolution:
-
Change the Stationary Phase: If optimizing the mobile phase doesn't work, switching to a column with a different selectivity is the next logical step.[8] For example, if you are using a C18 column, consider a phenyl-hexyl or a polar-embedded phase column.[9]
-
Employ Orthogonal Separation Techniques: Combining different chromatography methods with different separation principles can be very effective.
-
Example: A common strategy is to use macroporous resin column chromatography as an initial clean-up step, followed by preparative HPLC or HSCCC for fine separation.[10][11] Two-dimensional liquid chromatography (2D-LC), for instance, coupling reversed-phase with hydrophilic interaction liquid chromatography (HILIC), can provide excellent separation for complex mixtures.[9]
-
-
Modify the Mobile Phase:
-
Solvent System: Experiment with different solvent combinations. For HSCCC, systems like dichloromethane–methanol–n-butanol–water–acetic acid have been used successfully.[6][7][10][12]
-
pH: Adjusting the pH of the mobile phase can alter the ionization state of your target compound and impurities, potentially improving separation.[8]
-
-
High-Speed Counter-Current Chromatography (HSCCC): This technique often provides better resolution for closely related compounds compared to traditional column chromatography due to its unique liquid-liquid partitioning mechanism.[6][7][13]
Q3: I suspect my iridoid glycoside is degrading during the purification process. How can I prevent this?
A3: Degradation is a critical concern, as iridoid glycosides can be sensitive to heat, pH, and enzymatic activity.[2][3][8]
-
Temperature Control: Maintain low temperatures throughout the extraction and purification process. Perform column chromatography in a cold room or with a jacketed column if possible. Evaporate solvents under reduced pressure at a low temperature. Studies have shown that some iridoids are more stable at temperatures between 12-20°C.[4][5]
-
pH Management: Avoid extreme pH conditions. Iridoid glycosides can be unstable in strong acids and bases.[2][3] For instance, some are stable at a pH between 3.0 and 4.0.[4][5] If acidic or basic modifiers are required for chromatography, use them at the lowest effective concentration and consider neutralizing the fractions immediately after collection.
-
Minimize Processing Time: Long exposure to solvents and air can promote degradation. Streamline your purification workflow to reduce the overall processing time.
-
Inert Atmosphere: If your compound is particularly sensitive to oxidation, consider performing purification steps under an inert atmosphere (e.g., nitrogen or argon).
Q4: What are the most effective methods for purifying iridoid glycosides to a high purity (>98%)?
A4: Achieving high purity often requires a multi-step approach combining different chromatographic techniques.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a powerful technique for obtaining high-purity compounds.[14] It is often used as the final polishing step after initial fractionation by other methods.
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is highly effective for the preparative isolation of iridoid glycosides, often yielding high purity in a single step after initial crude fractionation.[6][7][12]
-
Combined Approaches: The most successful strategies often involve a combination of methods. For example:
-
Macroporous resin chromatography followed by HSCCC.[10]
-
Molecularly imprinted solid-phase extraction (MISPE) followed by preparative HPLC has been shown to yield purities greater than 98%.[14]
-
Medium-pressure liquid chromatography (MPLC) combined with macroporous resin and reversed-phase chromatography can also yield high-purity iridoid glycosides.[11]
-
Data Presentation
Table 1: Comparison of Purification Methods for Iridoid Glycosides from Fructus Corni
| Method | Iridoid Glycoside | Purity (%) | Recovery (%) | Reference |
| HSCCC | Sweroside | 92.3 | 7.9 | [6][7][12] |
| Morroniside | 96.3 | 13.1 | [6][7][12] | |
| Loganin | 94.2 | 10.2 | [6][7][12] | |
| Macroporous Resin + HSCCC | Loganin | 98.6 | 90.4 | [10] |
| Sweroside | 97.3 | 91.8 | [10] | |
| Morroniside | 99.1 | 89.1 | [10] |
Table 2: Stability of Iridoid Glycosides under Different Conditions
| Iridoid Glycoside | Conditions Leading to Degradation | Reference |
| Ulmoidoside B (UB) | High temperature, alkaline, and strong acid conditions | [2][3] |
| Ulmoidoside D (UD) | High temperature, alkaline, and strong acid conditions | [2][3] |
| Scyphiphin D (SD) | Strong alkaline solution | [2][3] |
| Ulmoidoside A (UA) | Strong alkaline solution | [2][3] |
| Ulmoidoside C (UC) | Strong alkaline solution | [2][3] |
| Geniposidic acid (GPA) | Stable under tested conditions | [2][3] |
Experimental Protocols
Protocol 1: General Workflow for Iridoid Glycoside Purification
This protocol outlines a general multi-step approach for the purification of iridoid glycosides from a plant matrix.
-
Extraction:
-
Grind the dried plant material into a fine powder.
-
Extract the powder with a suitable solvent (e.g., 75% ethanol) using a method like refluxing or sonication.[6]
-
Pool the extracts and concentrate under reduced pressure.
-
-
Crude Fractionation (e.g., Macroporous Resin Chromatography):
-
Dissolve the crude extract in water and load it onto a macroporous resin column (e.g., D101 or HPD-100).[10][11]
-
Wash the column with water to remove highly polar impurities.
-
Elute the iridoid glycoside-rich fraction with an appropriate concentration of ethanol (e.g., 30-50% ethanol).[6][10][11]
-
Concentrate the eluate to obtain the crude iridoid glycoside fraction.
-
-
Fine Purification (e.g., Preparative HPLC or HSCCC):
-
Preparative HPLC:
-
Dissolve the crude fraction in the mobile phase.
-
Inject the sample onto a suitable preparative column (e.g., C18).
-
Elute with an optimized gradient of solvents (e.g., acetonitrile-water or methanol-water, often with a small amount of acid like formic or phosphoric acid).[6]
-
Collect the fractions corresponding to the target peaks.
-
Evaporate the solvent to obtain the purified compound.
-
-
HSCCC:
-
Select an appropriate two-phase solvent system (e.g., dichloromethane–methanol–n-butanol–water–acetic acid).[6][7][10]
-
Equilibrate the HSCCC instrument with the stationary phase, then pump the mobile phase.
-
Dissolve the sample in a mixture of the stationary and mobile phases and inject it into the instrument.
-
Collect fractions and monitor the effluent with a UV detector.
-
Evaporate the solvent from the desired fractions.
-
-
-
Purity Analysis:
Visualizations
Caption: General workflow for the purification of iridoid glycosides.
Caption: Troubleshooting logic for low yield in iridoid glycoside purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Iridoid blue-based pigments of Genipa americana L. (Rubiaceae) extract: Influence of pH and temperature on color stability and antioxidant capacity during in vitro simulated digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Isolation and purification of six iridoid glycosides from gardenia jasminoides fruit by medium-pressure liquid chromatography combined with macroporous resin chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparative Separation and Purification of Four Glycosides from Gentianae radix by High-Speed Counter-Current Chromatography and Comparison of Their Anti-NO Production Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation of five high-purity iridoid glycosides from Gardenia jasminoides Eills by molecularly imprinted solid-phase extraction integrated with preparative liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Mobile Phase for 8-O-Acetylharpagide Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC analysis of 8-O-Acetylharpagide. Our aim is to help you achieve optimal resolution and robust analytical methods.
Troubleshooting Guide
Poor Resolution & Co-eluting Peaks
Q1: My this compound peak is not well-separated from other components in my sample. How can I improve the resolution?
A1: Poor resolution is a common issue that can often be resolved by systematically optimizing your mobile phase. Here are the key parameters to investigate:
-
Gradient Profile: If you are using an isocratic elution, switching to a gradient elution is the most effective way to improve the resolution of complex mixtures. If you are already using a gradient, try making it shallower. A slower increase in the organic solvent concentration over time will provide more opportunity for closely eluting compounds to separate.[1][2]
-
Organic Modifier: The choice of organic solvent can significantly impact selectivity.
-
Acetonitrile often provides sharper peaks and lower backpressure compared to methanol.[3][4][5]
-
Methanol can offer different selectivity due to its protic nature and may resolve compounds that co-elute with acetonitrile.[6][7]
-
Experiment with both solvents to see which provides the better separation for your specific sample matrix.
-
-
Mobile Phase pH: this compound is an iridoid glycoside, and its retention can be influenced by the pH of the mobile phase. Adjusting the pH can alter the ionization state of the analyte and other matrix components, leading to changes in retention and selectivity.[8][9][10] We recommend starting with an acidic mobile phase, as this is common for the analysis of iridoid glycosides.
-
Additives: The addition of a small amount of acid, such as formic acid or acetic acid (typically 0.1%), to the mobile phase is highly recommended. This helps to improve peak shape and can enhance resolution by ensuring consistent ionization of the analyte.[11][12]
Peak Tailing
Q2: The peak for this compound is tailing significantly. What are the likely causes and how can I fix it?
A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase. Here’s how to troubleshoot:
-
Mobile Phase pH: One of the most common causes of tailing for compounds with acidic or basic functionalities is an inappropriate mobile phase pH. For this compound, which has a predicted pKa of around 11.88, analysis is typically performed at a much lower pH. Ensure your mobile phase is sufficiently acidic (e.g., pH 2.5-3.5 with 0.1% formic acid) to suppress any potential secondary interactions with free silanol groups on the silica-based stationary phase.
-
Buffer Concentration: If you are using a buffer, ensure the concentration is sufficient to provide adequate buffering capacity, typically between 10-50 mM.[13] Inconsistent pH across the column can lead to peak tailing.
-
Choice of Acid Additive:
-
Formic acid is a stronger acid than acetic acid and is often preferred for achieving a lower pH with a smaller concentration.[11]
-
Acetic acid can also be effective and may offer different selectivity.
-
Ensure the acid is added to both the aqueous and organic phases of your mobile phase for consistent chromatography, especially in gradient elution.
-
-
Column Quality: A degrading column with exposed silanol groups can cause peak tailing. If mobile phase adjustments do not resolve the issue, consider washing the column according to the manufacturer's instructions or replacing it.
Broad Peaks
Q3: My this compound peak is broad, leading to poor sensitivity and integration. What can I do to sharpen it?
A3: Broad peaks can be caused by several factors, many of which are related to the mobile phase and system setup.
-
Gradient Steepness: A steep gradient can cause peaks to broaden. Try using a shallower gradient to allow for better focusing of the analyte band at the head of the column before elution.[1][4]
-
Flow Rate: A flow rate that is too high can lead to peak broadening. Try reducing the flow rate to see if the peak shape improves.
-
Mobile Phase Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase composition. Dissolving the sample in a much stronger solvent can cause the peak to broaden and distort.
-
System Dead Volume: Excessive dead volume in the HPLC system (e.g., from long tubing or poorly made connections) can contribute to peak broadening. Ensure all connections are secure and use tubing with an appropriate internal diameter.
Frequently Asked Questions (FAQs)
Q4: What is a good starting mobile phase for optimizing the separation of this compound?
A4: A good starting point for reversed-phase HPLC analysis of this compound is a gradient elution with:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5-10% B to 95% B over 20-30 minutes. From this starting point, you can then optimize the gradient slope, organic modifier, and pH as needed.
Q5: Should I use acetonitrile or methanol as the organic modifier for this compound analysis?
A5: Both acetonitrile and methanol can be effective.
-
Acetonitrile is generally the first choice as it often provides better peak shapes (sharper peaks) and lower backpressure.[3][4][5]
-
Methanol is a good alternative and can provide different selectivity, which might be advantageous for resolving this compound from specific impurities.[6][7] It is also a more cost-effective option.[5] We recommend trying both to determine which is optimal for your specific separation.
Q6: How does the pH of the mobile phase affect the retention of this compound?
A6: While this compound is a neutral glycoside, its retention can still be subtly influenced by pH due to its interaction with the stationary phase and the potential for ionization of other components in the sample matrix. More importantly, maintaining a consistent and appropriate pH (typically acidic) is crucial for suppressing the ionization of free silanol groups on the silica-based column packing, which helps to prevent peak tailing and ensure reproducible retention times.[8][9][10]
Q7: Is a buffer necessary for the analysis of this compound?
A7: For many applications involving relatively clean samples, a simple acidic mobile phase (e.g., with 0.1% formic acid) is sufficient to control the pH and achieve good chromatography. However, if you are working with complex matrices or require very high reproducibility, using a buffer (e.g., 10-25 mM ammonium formate or ammonium acetate) can provide better pH stability and more robust results.[13]
Data Presentation
Table 1: Effect of Organic Modifier on Chromatographic Parameters for this compound
| Organic Modifier | Typical Retention Time | Peak Shape (Asymmetry) | Backpressure | Selectivity |
| Acetonitrile | Shorter | Generally Sharper | Lower | Different from Methanol |
| Methanol | Longer | May be broader | Higher | Different from Acetonitrile |
Table 2: Influence of Mobile Phase Additives on Peak Shape
| Additive (0.1%) | Mobile Phase pH (Approx.) | Effect on Peak Tailing | Recommended Use |
| Formic Acid | 2.8 | Significant Reduction | General purpose, LC-MS compatible[12] |
| Acetic Acid | 3.2 | Good Reduction | Alternative to formic acid, may offer different selectivity[12] |
| No Additive | Neutral | Potential for significant tailing | Not recommended for silica-based columns |
Experimental Protocols
Protocol for Systematic Optimization of HPLC Mobile Phase for this compound
This protocol outlines a systematic approach to developing and optimizing an HPLC mobile phase for the analysis of this compound, focusing on achieving the best possible resolution.
1. Initial Conditions (Scouting Gradient)
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% to 95% B in 25 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 240 nm
-
Injection Volume: 10 µL
2. Evaluation of the Scouting Run
-
Assess the retention time of this compound and the resolution from adjacent peaks.
-
If the resolution is already satisfactory (Rs > 1.5), you may proceed to method validation.
-
If the resolution is poor, proceed to the optimization steps.
3. Optimization of the Gradient Slope
-
Based on the scouting run, narrow the gradient range to focus on the elution window of the target analyte and its impurities.
-
For example, if this compound elutes at 40% B, you can set up a new gradient from 30% to 50% B.
-
Increase the gradient time (e.g., to 30 minutes) to create a shallower slope, which will improve the separation of closely eluting peaks.[1][2]
4. Evaluation of Organic Modifier
-
Repeat the optimized gradient method from step 3, but replace acetonitrile with methanol as Mobile Phase B.
-
Compare the chromatograms obtained with acetonitrile and methanol, paying close attention to changes in selectivity and resolution. Choose the solvent that provides the best separation.
5. Optimization of Mobile Phase pH (if necessary)
-
If peak tailing is still an issue or if resolution needs further improvement, the effect of pH can be investigated.
-
Prepare mobile phases with different acid additives (e.g., 0.1% acetic acid) or at slightly different pH values using a buffer (e.g., ammonium formate buffer at pH 3.0 and pH 4.0).
-
Analyze the sample under these different pH conditions and select the one that provides the best peak shape and resolution.
6. Final Refinements
-
Once the optimal mobile phase composition and gradient are determined, you can make final adjustments to the flow rate and column temperature to fine-tune the separation and analysis time.
-
Increasing the temperature can sometimes improve peak shape and reduce backpressure, but may also affect selectivity.
Mandatory Visualization
Caption: Workflow for optimizing HPLC mobile phase for this compound resolution.
References
- 1. mastelf.com [mastelf.com]
- 2. molnar-institute.com [molnar-institute.com]
- 3. Effect of Buffer on HPLC Separation of Buffers | SIELC Technologies [sielc.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. lcms.cz [lcms.cz]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. hplc.eu [hplc.eu]
- 11. zodiaclifesciences.com [zodiaclifesciences.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. hplc.eu [hplc.eu]
Troubleshooting peak tailing in 8-O-Acetylharpagide chromatography
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of 8-O-Acetylharpagide, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the analysis of this compound?
A1: Peak tailing is a phenomenon in chromatography where the back end of a chromatographic peak is drawn out and asymmetrical.[1][2] This is problematic as it can lead to inaccurate quantification, reduced resolution between closely eluting peaks, and difficulty in detecting low-level impurities.[2] For this compound, peak tailing can compromise the accuracy and reliability of analytical results in research and drug development.
Q2: What are the most common causes of peak tailing for a compound like this compound?
A2: The primary causes of peak tailing in reversed-phase HPLC for a molecule like this compound, an iridoid glycoside, often involve secondary interactions between the analyte and the stationary phase.[3][4] Key factors include:
-
Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with polar functional groups on the this compound molecule, leading to tailing.[1][3][5] This is especially true for basic compounds.[2]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, resulting in a distorted peak shape.[1] this compound has a predicted pKa of 11.88 ± 0.70.[6]
-
Column Contamination: Accumulation of sample matrix components or strongly retained impurities on the column can create active sites that cause peak tailing.[4][7]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4]
-
Extra-Column Volume: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[7]
Q3: How can I tell if silanol interactions are the cause of my peak tailing?
A3: Silanol interactions are a likely culprit if you observe peak tailing specifically for polar or basic analytes while non-polar compounds elute with good peak shape.[2][3] You can confirm this by:
-
Lowering the mobile phase pH: Acidifying the mobile phase (e.g., with 0.1% formic acid) will protonate the silanol groups, reducing their interaction with the analyte.[2][8]
-
Using an end-capped column: These columns have fewer accessible silanol groups, which should improve the peak shape of sensitive compounds.[3][4]
-
Adding a competing base: Mobile phase additives like triethylamine (TEA) can mask the silanol groups, though this is a less common approach with modern columns.[8][9]
Troubleshooting Guides
Guide 1: Optimizing Mobile Phase Conditions
This guide will walk you through adjusting your mobile phase to mitigate peak tailing.
Problem: You are observing significant peak tailing for this compound using a standard C18 column with a mobile phase of acetonitrile and water.
Troubleshooting Steps:
-
Lower the Mobile Phase pH: The most common first step is to add a small amount of acid to your mobile phase. Formic acid is a popular choice as it is mass spectrometry compatible.[8][10]
-
Adjust Mobile Phase Strength: Ensure your sample solvent is not significantly stronger than your mobile phase, as this can cause peak distortion.[11]
-
Action: If possible, dissolve your this compound standard and samples in the initial mobile phase composition.
-
Rationale: A stronger sample solvent can cause the analyte to spread out on the column before the gradient begins, leading to a broadened and potentially tailing peak.
-
-
Consider Alternative Organic Modifiers: While acetonitrile is common, methanol can sometimes offer different selectivity and reduce tailing.[5]
-
Action: Try replacing acetonitrile with methanol in your mobile phase.
-
Rationale: Methanol can interact differently with the stationary phase and may reduce secondary interactions causing tailing.[5]
-
Quantitative Data Summary:
| Parameter | Initial Condition | Recommended Change | Expected Outcome |
| Mobile Phase pH | Neutral (e.g., Water/ACN) | Add 0.1% Formic Acid (pH ~2.7) | Reduced silanol interactions, improved peak symmetry. |
| Sample Solvent | Stronger than mobile phase | Dissolve in initial mobile phase | Sharper, more symmetrical peak. |
| Organic Modifier | Acetonitrile | Methanol | Potentially altered selectivity and improved peak shape. |
Guide 2: Column Care and Selection
This guide focuses on troubleshooting issues related to the HPLC column itself.
Problem: Peak tailing persists even after mobile phase optimization, or has worsened over time.
Troubleshooting Steps:
-
Column Washing: Your column may be contaminated with strongly retained compounds from previous injections.
-
Use a Guard Column: A guard column can protect your analytical column from contamination.[12]
-
Action: Install a guard column with the same stationary phase as your analytical column.
-
Rationale: The guard column will adsorb strongly retained compounds, extending the life of your analytical column and preserving peak shape.
-
-
Evaluate Column Hardware: Physical issues with the column can cause peak distortion.
-
Select an Appropriate Column: Not all C18 columns are the same.
-
Action: Consider using a modern, high-purity silica, end-capped column. These are designed to minimize silanol interactions.[2][3]
-
Rationale: "Type B" silica columns have lower metal content and fewer active silanol groups, making them better suited for analyzing potentially basic or polar compounds.[2][13]
-
Experimental Protocols
Protocol 1: General Purpose C18 Column Washing Procedure
This protocol is designed to remove a broad range of contaminants from a reversed-phase C18 column. Always consult your specific column's care and use manual for manufacturer recommendations.
Materials:
-
HPLC-grade Water
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
HPLC-grade Isopropanol (IPA)
Procedure:
-
Disconnect the column from the detector.
-
Flush the column with 10-20 column volumes of your mobile phase without the buffer (e.g., if your mobile phase is 50:50 ACN:Water with formic acid, flush with 50:50 ACN:Water).
-
Flush with 10-20 column volumes of 100% Acetonitrile.
-
If you suspect very non-polar contaminants, flush with 10-20 column volumes of Isopropanol.
-
Flush again with 10-20 column volumes of 100% Acetonitrile.
-
Equilibrate the column with your initial mobile phase conditions for at least 20 column volumes before the next injection.
Protocol 2: Mobile Phase Preparation with Formic Acid
Materials:
-
HPLC-grade Water
-
HPLC-grade Acetonitrile or Methanol
-
Formic Acid (high purity, suitable for HPLC)
Procedure:
-
For your aqueous mobile phase (Solvent A), measure 1 L of HPLC-grade water into a clean mobile phase bottle.
-
Carefully add 1.0 mL of formic acid to the water.
-
Mix thoroughly.
-
For your organic mobile phase (Solvent B), measure 1 L of HPLC-grade acetonitrile or methanol into a clean mobile phase bottle.
-
Carefully add 1.0 mL of formic acid to the organic solvent.
-
Mix thoroughly.
-
Degas both mobile phases before use.
Visualizations
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. chembk.com [chembk.com]
- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 9. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 10. akjournals.com [akjournals.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. chromatographyonline.com [chromatographyonline.com]
Stability of 8-O-Acetylharpagide in different solvents and pH conditions
This technical support center provides guidance and answers frequently asked questions regarding the stability of 8-O-Acetylharpagide in various experimental conditions. This information is crucial for researchers, scientists, and drug development professionals to ensure the integrity of their samples and the reliability of their results.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: this compound should be stored in a dry, sealed container in a freezer at temperatures under -20°C. The compound is known to be sensitive to moisture. Following these storage conditions is critical to minimize degradation and maintain the compound's integrity over time.
Q2: In which common laboratory solvents is this compound soluble?
A2: this compound is soluble in water, methanol, ethanol, and Dimethyl Sulfoxide (DMSO). When preparing stock solutions, it is advisable to use high-purity, anhydrous solvents to avoid introducing contaminants that could affect stability.
Q3: What are the primary factors that can affect the stability of this compound in solution?
A3: The stability of this compound in solution can be influenced by several factors, including:
-
pH: The ester linkage at the 8-position is susceptible to hydrolysis, particularly under acidic or alkaline conditions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to light, especially UV radiation, may induce photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents could potentially lead to the degradation of the molecule.
Q4: How does pH impact the stability of this compound?
Q5: Are there any known degradation products of this compound?
A5: The primary degradation pathway anticipated for this compound is the hydrolysis of the ester bond at the 8-position, which would yield Harpagide and acetic acid. In vivo metabolism studies have shown that hydrolysis is a key metabolic pathway. Other potential degradation products could arise from further reactions of the aglycone or glucose moiety under harsh stress conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in chromatogram | Sample degradation due to improper storage or handling. | Prepare fresh stock solutions from a properly stored solid sample. Ensure solvents are of high purity and free of contaminants. Analyze a freshly prepared standard to confirm the retention time of the intact compound. |
| Loss of biological activity | Degradation of this compound in the experimental medium. | Assess the stability of the compound under your specific experimental conditions (pH, temperature, incubation time). Consider preparing solutions immediately before use. If prolonged incubation is necessary, perform a time-course stability study to determine the degradation rate. |
| Inconsistent results between experiments | Variability in sample preparation and storage. | Standardize your protocol for sample preparation, including solvent type, pH of aqueous buffers, and storage conditions of stock and working solutions. Use a validated analytical method to confirm the concentration of this compound before each experiment. |
| Precipitation of the compound in aqueous buffer | The pH of the buffer may be affecting solubility or causing degradation to a less soluble product. | Verify the solubility of this compound at the intended concentration and pH. Adjust the pH of the buffer if necessary, keeping in mind the potential impact on stability. Consider the use of a co-solvent if solubility issues persist, but first confirm its compatibility and lack of reactivity with the compound. |
Stability of Iridoid Glycosides: A Case Study
While specific quantitative stability data for this compound is limited, a study on the stability of other iridoid glycosides provides valuable insights into how this class of compounds behaves under different pH and temperature conditions. The following table summarizes the degradation of six iridoid glycosides after 30 hours of incubation.
Table 1: Degradation of Iridoid Glycosides at Various Temperatures
| Compound | Degradation (%) at 20°C | Degradation (%) at 40°C | Degradation (%) at 60°C | Degradation (%) at 80°C |
| Geniposidic Acid (GPA) | Minimal | Minimal | Minimal | Minimal |
| Scyphiphin D (SD) | Minimal | Minimal | Noticeable | Significant |
| Ulmoidoside A (UA) | Minimal | Minimal | Noticeable | Significant |
| Ulmoidoside B (UB) | Minimal | Noticeable | Significant | High |
| Ulmoidoside C (UC) | Minimal | Minimal | Noticeable | Significant |
| Ulmoidoside D (UD) | Minimal | Noticeable | Significant | High |
Data adapted from a study on the stability of iridoid glycosides from Eucommia ulmoides Oliver. "Minimal" indicates negligible degradation, "Noticeable" indicates some degradation, "Significant" indicates substantial degradation, and "High" indicates extensive degradation.
Table 2: Degradation of Iridoid Glycosides at Various pH Levels (at 40°C)
| Compound | pH 2 | pH 4 | pH 6 | pH 8 | pH 10 | pH 12 |
| Geniposidic Acid (GPA) | Stable | Stable | Stable | Stable | Stable | Stable |
| Scyphiphin D (SD) | Stable | Stable | Stable | Stable | Stable | Hydrolyzed |
| Ulmoidoside A (UA) | Stable | Stable | Stable | Stable | Stable | Hydrolyzed |
| Ulmoidoside B (UB) | Affected | Stable | Stable | Affected | Affected | Hydrolyzed |
| Ulmoidoside C (UC) | Stable | Stable | Stable | Stable | Stable | Hydrolyzed |
| Ulmoidoside D (UD) | Affected | Stable | Stable | Affected | Affected | Hydrolyzed |
Data adapted from a study on the stability of iridoid glycosides from Eucommia ulmoides Oliver. "Stable" indicates minimal to no degradation, "Affected" indicates some degradation, and "Hydrolyzed" indicates significant degradation.[1]
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to understand its stability profile.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store in the dark at room temperature.
-
Thermal Degradation: Aliquot the stock solution into vials and expose to a high temperature (e.g., 80°C) in an oven. For solid-state thermal degradation, place the powdered compound in an oven.
-
Photolytic Degradation: Expose the stock solution in a photochemically transparent container to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp).
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Preparation for Analysis: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration with the mobile phase.
-
Analysis: Analyze the samples using a validated stability-indicating UPLC-MS/MS method.
-
Data Evaluation: Calculate the percentage of degradation and identify any major degradation products by comparing their mass spectra and retention times with the parent compound and potential known degradants.
Protocol 2: UPLC-MS/MS Method for Analysis
The following is a general UPLC-MS/MS method that can be adapted for the analysis of this compound and its degradation products.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A suitable gradient from a low to high percentage of solvent B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 2 µL.
-
Mass Spectrometry: ESI in positive or negative ion mode. Monitor for the parent ion of this compound and potential degradation products (e.g., Harpagide).
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Potential degradation pathways of this compound.
References
Preventing degradation of 8-O-Acetylharpagide during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 8-O-Acetylharpagide during storage and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: For long-term storage, solid this compound should be stored in a freezer at -20°C. It is crucial to keep the compound in a tightly sealed container to protect it from moisture, as it is hygroscopic.
Q2: How should I store solutions of this compound?
A2: Solutions of this compound, particularly in protic solvents like water and methanol, are susceptible to hydrolysis. For short-term storage (up to 24 hours), it is recommended to keep solutions at 2-8°C. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize degradation. Avoid repeated freeze-thaw cycles.
Q3: What are the primary factors that cause the degradation of this compound?
A3: The main factors contributing to the degradation of this compound are:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the acetyl group and potentially other ester linkages.
-
Temperature: Elevated temperatures accelerate the rate of degradation.
-
Moisture: As a glycoside and an ester, this compound is prone to hydrolysis in the presence of water.
-
Light: While specific data on the photosensitivity of this compound is limited, many complex organic molecules are sensitive to light. It is good practice to protect solutions from direct light.
Q4: What are the likely degradation products of this compound?
A4: The primary degradation pathway is hydrolysis, which would lead to the formation of harpagide and acetic acid. Further degradation of the iridoid structure may occur under harsh conditions. In biological systems, metabolites such as demethylated, hydrolyzed, and glucuronidated products have been identified.[1]
Q5: How can I monitor the stability of my this compound sample?
A5: The stability of this compound can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV or Mass Spectrometry (MS) detector. A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products would indicate instability.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or inconsistent bioassay results | Degradation of this compound in stock or working solutions. | - Prepare fresh solutions before each experiment. - If using frozen stocks, use a fresh aliquot for each experiment to avoid freeze-thaw cycles. - Verify the pH of your experimental medium; extreme pH can accelerate degradation. - Minimize the time the compound spends in aqueous solutions at room temperature or higher. |
| Appearance of unexpected peaks in HPLC/UPLC chromatogram | Sample degradation during storage or sample preparation. | - Review storage conditions of both solid compound and solutions. - Analyze a freshly prepared standard solution to compare with the stored sample. - Investigate the sample preparation workflow for potential sources of degradation (e.g., high temperature, incompatible solvents, prolonged processing time). |
| Change in the physical appearance of the solid compound (e.g., clumping) | Absorption of moisture. | - Store the solid compound in a desiccator, even when inside a freezer. - Before use, allow the container to warm to room temperature before opening to prevent condensation. |
Stability of this compound: Summary
| Condition | Solvent/Matrix | Stability Recommendation |
| Solid | N/A | Store at -20°C in a tightly sealed, dry container. |
| Aqueous Solution | Water, Buffers | Prepare fresh. For short-term (≤ 24h), store at 2-8°C. For long-term, aliquot and store at -20°C or -80°C. Avoid pH extremes. |
| Organic Solution | Methanol, DMSO | More stable than aqueous solutions. Store at -20°C for long-term use. Protect from moisture. |
| Biological Matrix | Mouse Blood | Stable at room temperature for at least 2 hours and at -20°C for at least 30 days.[2] |
Experimental Protocol: Stability Assessment of this compound in Solution
This protocol outlines a method to assess the stability of this compound in a given solution using UPLC-MS/MS.
1. Materials and Reagents:
-
This compound reference standard
-
Solvent for stock solution (e.g., Methanol or DMSO, HPLC grade)
-
Test solution (e.g., phosphate-buffered saline at various pH values)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Internal Standard (IS), e.g., a structurally similar stable compound
2. Equipment:
-
UPLC system coupled with a tandem mass spectrometer (MS/MS)
-
Analytical balance
-
pH meter
-
Incubator or water bath
-
Vortex mixer
-
Centrifuge
3. Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen organic solvent.
-
Prepare a stock solution of the Internal Standard.
-
-
Sample Preparation for Stability Study:
-
Spike the this compound stock solution into the test solution to a final concentration (e.g., 10 µg/mL).
-
Divide the solution into aliquots for different time points and conditions (e.g., T=0, 2, 4, 8, 24 hours at room temperature, 37°C, and in the dark vs. exposed to light).
-
-
Sample Analysis:
-
At each time point, take an aliquot of the test solution.
-
Precipitate proteins (if in a biological matrix) by adding 3 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex and centrifuge to pellet the precipitate.
-
Transfer the supernatant to a UPLC vial for analysis.
-
-
UPLC-MS/MS Conditions (example): [2][3]
-
Column: A suitable C18 column (e.g., UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
Flow Rate: 0.3-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode, with Multiple Reaction Monitoring (MRM) for quantification of this compound and the IS.
-
4. Data Analysis:
-
Calculate the peak area ratio of this compound to the IS for each time point.
-
Plot the percentage of remaining this compound against time for each condition.
-
Determine the degradation rate constant and half-life if applicable.
Visualizations
Caption: Plausible degradation pathway of this compound.
Caption: Experimental workflow for stability assessment.
Caption: Factors influencing the degradation of this compound.
References
Technical Support Center: Enhancing the Solubility of 8-O-Acetylharpagide for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility of 8-O-Acetylharpagide for reliable and reproducible in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it soluble?
A1: this compound is an iridoid glycoside, a class of naturally occurring compounds. It is generally soluble in water, methanol, ethanol, and dimethyl sulfoxide (DMSO).[1] For cell-based assays, DMSO is a common initial solvent for creating stock solutions.
Q2: Why is proper solubilization of this compound crucial for in vitro assays?
A2: Proper solubilization ensures that the compound is in a monomeric and bioavailable state, allowing for accurate determination of its biological activity. Poor solubility can lead to the formation of aggregates or precipitates, resulting in underestimation of potency and inconsistent experimental outcomes.
Q3: What is the maximum recommended final concentration of DMSO in cell culture media?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should typically be kept below 0.5%, and ideally at 0.1% or lower. It is essential to determine the tolerance of your specific cell line to DMSO.
Q4: Can I heat the solvent to dissolve this compound?
A4: Gentle warming (e.g., to 37°C) can aid in the dissolution of many compounds. However, the thermal stability of this compound should be considered. Prolonged exposure to high temperatures should be avoided to prevent degradation. For iridoid glycosides, hot water extraction has been shown to be an efficient method, suggesting some degree of heat stability.
Q5: Should I be concerned about the stability of this compound in solution?
A5: Like many natural products, the stability of this compound in solution can be a concern. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, stock solutions in anhydrous DMSO can be stored at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions for in vitro experiments.
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous media. | The compound is significantly less soluble in the aqueous assay buffer than in the initial DMSO stock. | - Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your assay. - Optimize the dilution method: Add the DMSO stock solution to the aqueous buffer with vigorous vortexing or stirring to ensure rapid and uniform dispersion. - Use a co-solvent system: Prepare the stock solution in a mixture of solvents. For example, a 10% DMSO in saline or a combination of DMSO with other biocompatible solvents like ethanol or polyethylene glycol (PEG) can improve solubility upon dilution. - Pre-warm the aqueous media: Warming the cell culture media to 37°C before adding the DMSO stock can sometimes help maintain solubility. |
| Cloudiness or visible particles in the final working solution. | The solubility limit of this compound in the final assay medium has been exceeded. | - Centrifuge the solution: Before adding the solution to your cells, centrifuge it at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet any undissolved compound. Use the supernatant for your experiment, but be aware that the actual concentration will be lower than the nominal concentration. - Filter the solution: Use a low protein-binding syringe filter (e.g., 0.22 µm PVDF) to remove any precipitate. Again, this will result in a lower effective concentration. - Re-evaluate the required concentration: Determine if a lower, fully solubilized concentration can still achieve the desired biological effect. |
| Inconsistent or non-reproducible assay results. | This is often a downstream effect of poor solubility, leading to variable concentrations of the active compound in different wells or experiments. | - Visually inspect all solutions: Before each use, carefully inspect stock and working solutions for any signs of precipitation. - Prepare fresh dilutions for each experiment: Avoid using previously diluted solutions that may have precipitated over time. - Standardize the entire solubilization and dilution protocol: Ensure that the same procedure (solvents, concentrations, mixing method, temperature) is used for every experiment to enhance reproducibility. |
Data Presentation: Solubility of this compound
While comprehensive quantitative solubility data for this compound is not widely available in the literature, the following table summarizes the known qualitative and semi-quantitative information.
| Solvent | Solubility | Concentration | Notes |
| Water | Soluble[1] | Data not available | Solubility can be influenced by pH and temperature. |
| Methanol | Soluble[1] | Data not available | Often used for extraction and analytical purposes. |
| Ethanol | Soluble[1] | Data not available | A potential co-solvent for in vitro assays. |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] | ≥ 2.5 mg/mL | In a co-solvent system of 10% DMSO with 40% PEG300, 5% Tween-80, and 45% Saline, a clear solution was achieved. |
Experimental Protocols
1. Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 406.38 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 406.38 g/mol * 1 mL = 0.0040638 g = 4.06 mg
-
-
Weigh the compound: Carefully weigh out approximately 4.06 mg of this compound powder and place it in a sterile amber microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the powder.
-
Dissolve the compound: Tightly cap the tube and vortex thoroughly for at least 1-2 minutes until the powder is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles or cloudiness.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
2. Preparation of a Working Solution for Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Determine the final desired concentration: For this example, we will prepare a 10 µM working solution.
-
Perform serial dilutions (if necessary): To achieve a low final DMSO concentration, it is often necessary to perform an intermediate dilution.
-
Intermediate Dilution (e.g., to 1 mM): Add 10 µL of the 10 mM stock solution to 90 µL of pre-warmed complete cell culture medium and mix well. This results in a 1 mM solution with 10% DMSO.
-
Final Dilution: Add 10 µL of the 1 mM intermediate dilution to 990 µL of pre-warmed complete cell culture medium. This will give you a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.
-
-
Mix thoroughly: Gently invert or pipette the working solution up and down to ensure it is homogenous.
-
Immediate Use: Use the freshly prepared working solution immediately for your cell-based assay.
Mandatory Visualization
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which a metabolite of this compound may exert its biological effects by downregulating the AKT/NF-κB/MMP9 axis.
Caption: Proposed inhibitory effect of an this compound metabolite on the AKT/NF-κB/MMP9 signaling pathway.
Experimental Workflow
The following diagram outlines a typical workflow for preparing this compound for in vitro assays.
Caption: A generalized workflow for the preparation and use of this compound in cell culture experiments.
References
Technical Support Center: Method Development for Separating 8-O-Acetylharpagide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of 8-O-Acetylharpagide from co-eluting compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chromatographic separation of this compound.
Issue 1: Poor Resolution Between this compound and Co-eluting Compounds
Question: I am observing poor resolution between my this compound peak and a closely eluting impurity. How can I improve the separation?
Answer:
Poor resolution is a common challenge, especially when dealing with complex plant extracts containing structurally similar iridoid glycosides. Here are several strategies to improve the separation:
-
Optimize the Mobile Phase Composition:
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can significantly improve the resolution of complex mixtures.[1][2] A shallow gradient with a slow increase in the organic solvent (e.g., acetonitrile) concentration can enhance the separation of closely eluting compounds.
-
Solvent Strength: Adjusting the ratio of your aqueous and organic solvents can alter the selectivity. Try decreasing the initial percentage of the organic solvent to increase the retention and potentially improve separation.
-
pH Modification: The pH of the mobile phase can influence the ionization state of acidic or basic functional groups on both the analyte and potential co-eluting compounds, thereby affecting their retention. Adding a small amount of acid, such as formic acid (0.1%), to the mobile phase is a common practice in the separation of iridoid glycosides to improve peak shape and resolution.[3]
-
-
Change the Stationary Phase:
-
Column Chemistry: If you are using a standard C18 column, consider trying a column with a different selectivity. A phenyl-hexyl or a polar-embedded C18 column can offer different interactions with the analytes and may resolve the co-eluting peaks.
-
Particle Size: Using a column with a smaller particle size (e.g., sub-2 µm for UHPLC) will increase column efficiency and can lead to sharper peaks and better resolution.
-
-
Adjusting Other Chromatographic Parameters:
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.
-
Temperature: Increasing the column temperature can decrease the mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution. However, be mindful of the thermal stability of this compound.
-
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for improving peak resolution.
Issue 2: Peak Tailing of the this compound Peak
Question: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?
Answer:
Peak tailing can be caused by a variety of factors, often related to secondary interactions between the analyte and the stationary phase or issues with the chromatographic system. Here are the most common causes and their solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on this compound, leading to peak tailing.
-
Solution: Add a competitive agent to the mobile phase, such as a small amount of an acid (e.g., 0.1% formic acid or acetic acid), to protonate the silanol groups and reduce these interactions. Using a highly end-capped column can also minimize this effect.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.
-
Solution: Dilute your sample and inject a smaller volume.
-
-
Column Contamination or Degradation: Accumulation of strongly retained compounds from previous injections or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants. If the problem persists, the column may need to be replaced.
-
-
Mismatched Injection Solvent: If the injection solvent is much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
Logical Diagram for Troubleshooting Peak Tailing
Caption: Logical workflow for troubleshooting peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the most common co-eluting compounds with this compound?
A1: The most common co-eluting compounds are other structurally related iridoid glycosides that are often present in the same plant extracts. These include:
-
Harpagide: The non-acetylated precursor to this compound.
-
Harpagoside: Another common iridoid glycoside found in many of the same plant families.
-
8-p-coumaroyl-harpagide: A structurally similar compound that has been identified in plants containing other harpagide derivatives.[1]
The specific co-eluting compounds will depend on the plant species being analyzed.
Q2: What is a good starting point for an HPLC method for separating this compound?
A2: A good starting point for a reversed-phase HPLC method would be:
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Gradient: A linear gradient from 5-10% B to 30-40% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at around 210-230 nm or Evaporative Light Scattering Detector (ELSD).[3]
This method should provide a good initial separation that can then be optimized based on your specific sample.
Q3: Can I use a UPLC-MS/MS method for the analysis of this compound?
A3: Yes, UPLC-MS/MS is an excellent technique for the analysis of this compound, offering higher sensitivity and selectivity compared to HPLC-UV. It is particularly useful for quantifying low levels of the compound in complex matrices and for confirming the identity of peaks.
Q4: How can I confirm the identity of the this compound peak in my chromatogram?
A4: The identity of the peak can be confirmed by:
-
Co-injection with a standard: Spiking your sample with a pure standard of this compound should result in an increase in the height of the corresponding peak.
-
Mass Spectrometry (MS): If you have access to an LC-MS system, you can confirm the molecular weight of the compound in the peak.
-
Diode Array Detector (DAD): A DAD can provide the UV spectrum of the peak, which can be compared to the spectrum of a pure standard.
Data Presentation
Table 1: Comparison of HPLC Methods for the Analysis of this compound and Related Compounds
| Parameter | Method 1 | Method 2 | Method 3 |
| Compound(s) | This compound | Harpagoside, 8-p-coumaroyl-harpagide | Iridoid Glycosides |
| Column | C18 | Monolithic Silica RP-18e | C18 |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + Phosphoric Acid (pH 2.0) | Water + 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Gradient | Gradient | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 5.0 mL/min | 1.0 mL/min |
| Detection | ELSD | UV at 278 nm | UV at 240 nm |
| Reference | [3] | [1] | [2] |
Experimental Protocols
Protocol 1: HPLC-ELSD Method for Quantification of this compound
This protocol is based on the method described for the analysis of this compound in Oxera coronata.[3]
-
Sample Preparation:
-
Extract the plant material with water or methanol.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-30% B (linear gradient)
-
20-25 min: 30-90% B (linear gradient)
-
25-30 min: 90% B (isocratic)
-
30-35 min: 90-10% B (linear gradient)
-
35-40 min: 10% B (isocratic)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
-
Detection:
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
Nebulizer Temperature: 40 °C.
-
Evaporator Temperature: 60 °C.
-
Gas Flow: 1.5 L/min.
-
Protocol 2: Fast HPLC Method for Separation of Iridoid Glycosides
This protocol is adapted from a method for separating harpagoside and 8-p-coumaroyl-harpagide.[1]
-
Sample Preparation:
-
Prepare extracts of the plant material.
-
Filter the extracts through a 0.45 µm filter.
-
-
HPLC System and Conditions:
-
Column: Monolithic silica RP-18e (e.g., 100 x 4.6 mm).
-
Mobile Phase A: Water adjusted to pH 2.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: (A specific gradient was not detailed in the abstract, but a gradient from low to high acetonitrile concentration would be appropriate).
-
Flow Rate: 5.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Detection:
-
Detector: UV-Vis Detector.
-
Wavelength: 278 nm.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC-ELSD Quantification and Centrifugal Partition Chromatography Isolation of this compound from Oxera coronata (Lamiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Purification of 8-O-Acetylharpagide for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the purification of 8-O-Acetylharpagide. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to facilitate a smooth transition from bench-scale isolation to producing the quantities required for preclinical trials.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when scaling up the purification of this compound?
A1: When scaling up, the primary goals are to maintain purity and maximize yield while increasing throughput. Key parameters to consider include:
-
Column Loading: Overloading the column can lead to poor separation and reduced purity. It is crucial to determine the optimal loading capacity for your chosen stationary phase.
-
Solvent Consumption: Scaling up significantly increases solvent usage. Optimizing the mobile phase and gradient can reduce costs and environmental impact.
-
Resolution: Maintaining the resolution achieved at the analytical scale is vital. This may require adjusting the flow rate, gradient slope, and column dimensions.
-
Compound Stability: this compound, like many iridoid glycosides, can be sensitive to pH and temperature. Prolonged exposure to harsh conditions during a lengthy purification process can lead to degradation.
Q2: My this compound appears to be degrading during purification on silica gel. What can I do?
A2: Degradation on silica gel is a common issue for some natural products. Consider the following solutions:
-
Deactivate the Silica Gel: The acidic nature of silica can cause degradation. You can deactivate the silica gel by treating it with a base, such as triethylamine, mixed with your eluent.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina or a bonded phase like C18 for reversed-phase chromatography.
-
Faster Purification: Minimize the time the compound spends on the column by optimizing the flow rate and gradient. Flash chromatography is generally faster than gravity column chromatography.
Q3: I'm observing poor peak shape and band broadening during my preparative HPLC run. What are the likely causes?
A3: Poor peak shape in preparative HPLC can be due to several factors:
-
Sample Overload: Injecting too much sample can lead to peak fronting or tailing. Perform a loading study to determine the maximum sample load that maintains good peak shape.
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause band broadening. Ideally, dissolve your sample in the mobile phase itself or a weaker solvent.
-
Column Inefficiency: The column may be poorly packed or nearing the end of its lifespan.
Q4: What purity level is typically required for this compound in preclinical studies?
A4: For preclinical toxicology and efficacy studies, a high level of purity is generally required, typically >95%. The exact requirement can depend on regulatory guidelines and the nature of the study. It is essential to characterize any impurities present at significant levels.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete extraction from the plant material. | Optimize extraction parameters (solvent, temperature, time). Consider using techniques like ultrasound-assisted or microwave-assisted extraction. |
| Degradation of the compound during processing. | Monitor pH and temperature throughout the purification process. Avoid prolonged exposure to acidic or basic conditions and high temperatures. | |
| Irreversible adsorption to the stationary phase. | Try a different stationary phase or add modifiers to the mobile phase to reduce strong interactions. | |
| Co-elution of Impurities | Insufficient resolution in the chromatographic step. | Optimize the mobile phase composition and gradient profile. Consider using a different column with higher selectivity. Two-dimensional HPLC can also be effective for complex mixtures. |
| The impurity has very similar polarity to this compound. | High-speed countercurrent chromatography (HSCCC) can be an excellent alternative for separating compounds with similar polarities. | |
| Precipitation of Sample During Loading | The sample is not fully soluble in the mobile phase. | Use a stronger, yet compatible, solvent to dissolve the sample initially, and inject a smaller volume. Alternatively, use a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica. |
| High Backpressure in Preparative HPLC | Clogged column frit or tubing. | Filter all samples and mobile phases before use. If a clog occurs, try back-flushing the column or replacing the frit. |
| Sample viscosity is too high. | Dilute the sample or dissolve it in a less viscous solvent. | |
| Inconsistent Results Between Batches | Variability in the raw plant material. | Source plant material from a reliable supplier and consider creating a standardized extract before proceeding to large-scale purification. |
| Changes in ambient temperature affecting chromatography. | Use a column oven to maintain a consistent temperature during the purification process. |
Data Presentation
Table 1: Comparison of Purification Methods for Iridoid Glycosides
| Method | Compound(s) | Starting Material | Yield | Purity | Reference |
| Macroporous Resin & Medium-Pressure Liquid Chromatography | Geniposide, Gardenoside, etc. | Gardenia jasminoides fruit | Not specified | 95.5 - 98.7% | [1] |
| High-Speed Countercurrent Chromatography (HSCCC) | Loganin, Sweroside, Morroniside | Crude extract of Fructus Corni | 12.6 mg, 5.9 mg, 28.5 mg from 100 mg crude extract | 98.6%, 97.3%, 99.1% | [1] |
| Crystallization | This compound | Ethyl acetate extract of Ajuga bracteosa | 1.27% from the concentrated extract | Not specified (pure white crystals) | |
| Centrifugal Partition Chromatography (CPC) | This compound | Aqueous extract of Oxera coronata leaves | Not specified | High purity | [2] |
Experimental Protocols
Protocol 1: Large-Scale Extraction and Preliminary Purification using Macroporous Resin
This protocol is suitable for processing several kilograms of dried plant material.
-
Extraction:
-
Grind the dried aerial parts of the plant material (e.g., Ajuga species) to a coarse powder.
-
Extract the powder with 80% ethanol at a 1:10 (w/v) ratio under reflux for 2 hours. Repeat the extraction three times.
-
Combine the extracts and concentrate under reduced pressure to obtain a crude extract.
-
-
Macroporous Resin Chromatography:
-
Dissolve the crude extract in water to form a solution.
-
Pack a column with macroporous resin (e.g., D101) and equilibrate with deionized water.
-
Load the crude extract solution onto the column at a controlled flow rate.
-
Wash the column with 2-3 column volumes of deionized water to remove highly polar impurities like sugars.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).
-
Collect fractions and analyze them by TLC or HPLC to identify the fractions containing this compound.
-
Combine the enriched fractions and concentrate under reduced pressure.
-
Protocol 2: Scale-Up Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This protocol is designed for purifying gram-scale quantities of the enriched fraction from Protocol 1.
-
Method Development at Analytical Scale:
-
Develop an analytical HPLC method using a C18 column to achieve good separation of this compound from impurities. A typical mobile phase would be a gradient of acetonitrile in water, with 0.1% formic acid added to both solvents to improve peak shape.
-
Determine the retention time of this compound.
-
-
Loading Study:
-
On the analytical column, inject increasing concentrations of the enriched fraction to determine the maximum loading capacity before resolution is lost.
-
-
Scale-Up Calculation:
-
Use the following formula to calculate the flow rate for the preparative column: Flowprep = Flowanalytical x (IDprep / IDanalytical)² (where ID is the internal diameter of the column)
-
Calculate the injection volume to maintain a similar loading relative to the column volume.
-
-
Preparative HPLC Run:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Dissolve the enriched fraction in the initial mobile phase (or a solvent with slightly lower polarity) and filter through a 0.45 µm filter.
-
Inject the sample and run the scaled-up gradient.
-
Collect fractions based on the UV chromatogram, focusing on the peak corresponding to this compound.
-
-
Analysis and Post-Purification:
-
Analyze the collected fractions for purity using the analytical HPLC method.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
The final product can be lyophilized to obtain a pure, dry powder.
-
Mandatory Visualization
References
Validation & Comparative
8-O-Acetylharpagide vs. Harpagoside: A Comparative Anti-Inflammatory Study
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural anti-inflammatory compounds, the iridoid glycosides found in Harpagophytum procumbens (Devil's Claw) have garnered significant attention. Among these, Harpagoside is the most well-studied. However, its acetylated derivative, 8-O-Acetylharpagide, is also emerging as a compound of interest for its potential therapeutic properties. This guide provides a comparative analysis of the anti-inflammatory effects of this compound and Harpagoside, supported by available experimental data and detailed methodologies.
Executive Summary
Both this compound and Harpagoside exhibit anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways. Harpagoside's mechanisms are well-documented, involving the suppression of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and the nuclear factor-kappa B (NF-κB) signaling pathway. While direct comparative quantitative data for this compound is less abundant, existing research indicates its involvement in modulating inflammatory responses, including the inhibition of leukocyte adhesion and migration. This guide synthesizes the current understanding of both compounds to facilitate further research and drug development.
Data Presentation: A Comparative Overview
While direct head-to-head quantitative comparisons of the anti-inflammatory potency of this compound and Harpagoside are limited in publicly available literature, the following table summarizes the known effects and available data for each compound on key inflammatory markers.
| Inflammatory Marker/Pathway | This compound | Harpagoside |
| COX-2 Inhibition | Mentioned to have anti-inflammatory effects which may involve COX-2 inhibition, but specific IC50 values are not readily available in comparative studies. | Harpagoside has been shown to inhibit COX-2 expression.[1] One study reported weak direct inhibition of COX-2 enzyme activity (<20% inhibition at 200 μM).[2] |
| iNOS Inhibition & NO Production | Implied anti-inflammatory activity suggests a potential role in iNOS inhibition, though specific quantitative data is scarce. | Harpagoside reduces nitric oxide (NO) release in LPS-stimulated cells in a dose-dependent manner, with a reported IC50 value of 39.8 μM.[2] |
| NF-κB Pathway Inhibition | A study on its anti-cancer effects revealed inhibition of the AKT/NF-κB/MMP9 signaling axis, suggesting a potential mechanism for its anti-inflammatory action. | Harpagoside suppresses NF-κB activation by preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.[3] |
| Other Anti-inflammatory Effects | Demonstrated to inhibit leukocyte adhesion and transmigration, key events in the inflammatory cascade.[4] | Reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. |
Experimental Protocols
In Vitro Anti-inflammatory Assays
1. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay is a standard method to screen for anti-inflammatory activity by measuring the inhibition of NO production in macrophage cells stimulated with LPS.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10^5 cells/mL and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or Harpagoside) and incubated for 1 hour.
-
LPS (1 µg/mL) is then added to induce an inflammatory response, and the cells are incubated for a further 24 hours.
-
The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.
-
2. Western Blot Analysis for COX-2 and iNOS Protein Expression
This technique is used to determine the effect of the compounds on the protein levels of key inflammatory enzymes.
-
Cell Treatment and Lysis: RAW 264.7 cells are treated with the test compounds and/or LPS as described above. After treatment, cells are washed with PBS and lysed with RIPA buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for COX-2, iNOS, or a housekeeping protein (e.g., β-actin).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.
-
In Vivo Anti-inflammatory Assay
Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model to evaluate the in vivo anti-inflammatory activity of compounds.[5][6][7][8][9]
-
Animals: Male Wistar rats (180-220 g) are used.
-
Assay Procedure:
-
The basal volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compounds (this compound or Harpagoside) or a reference drug (e.g., Indomethacin) are administered orally or intraperitoneally. A control group receives the vehicle only.
-
After a specific period (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw.
-
The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
-
Signaling Pathways and Mechanisms of Action
Harpagoside
Harpagoside's anti-inflammatory effects are primarily mediated through the inhibition of the NF-κB signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter regions of pro-inflammatory genes, including those for COX-2, iNOS, TNF-α, and IL-6, leading to their transcription and subsequent inflammation. Harpagoside intervenes in this cascade by preventing the degradation of IκBα, thereby inhibiting the nuclear translocation of NF-κB and suppressing the expression of these inflammatory mediators.[3]
This compound
The precise anti-inflammatory signaling pathways of this compound are less defined than those of Harpagoside. However, its demonstrated ability to inhibit leukocyte adhesion and transmigration suggests an interference with the cellular inflammatory response.[4] Furthermore, research in other therapeutic areas has shown that this compound can inhibit the AKT/NF-κB/MMP9 signaling axis. The NF-κB component of this pathway is a direct link to inflammation, suggesting a potential overlap in the mechanisms of action between this compound and Harpagoside.
Conclusion
Harpagoside stands as a well-characterized iridoid glycoside with proven anti-inflammatory effects mediated through the clear inhibition of the NF-κB pathway and subsequent downregulation of COX-2 and iNOS. This compound also demonstrates anti-inflammatory potential, with evidence pointing towards the inhibition of crucial steps in the cellular inflammatory response and a possible, yet less defined, role in modulating NF-κB signaling.
For researchers and drug development professionals, Harpagoside offers a more established profile for targeting inflammatory pathways. However, the unique aspects of this compound's mechanism, such as its effects on leukocyte migration, warrant further investigation. Direct comparative studies employing standardized assays are crucial to fully elucidate the relative potencies and therapeutic potential of these two related compounds. The synergistic and potentially antagonistic interactions with other constituents of Devil's Claw extract also remain a vital area for future research.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. academy.miloa.eu [academy.miloa.eu]
- 3. Harpagoside suppresses lipopolysaccharide-induced iNOS and COX-2 expression through inhibition of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cellmicrosystems.com [cellmicrosystems.com]
- 5. inotiv.com [inotiv.com]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antibacterial Spectrum of Different Iridoid Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial properties of several iridoid glycosides, a class of monoterpenoids widely distributed in the plant kingdom.[1] The information presented herein is curated from various scientific studies to offer an objective overview of their efficacy against a range of bacterial pathogens. This document summarizes key quantitative data, details common experimental protocols, and visualizes the mechanisms and workflows involved.
Quantitative Analysis of Antibacterial Activity
The antibacterial efficacy of iridoid glycosides is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in microbial death.[2][3][4][5][6]
The following table summarizes the reported MIC and MBC values for various iridoid glycosides against different bacterial strains. It is important to note that these values are derived from multiple studies and direct comparisons should be made with caution due to potential variations in experimental methodologies.
| Iridoid Glycoside | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) | Reference |
| Aucubin | Staphylococcus aureus | 4.832 | - | [7] |
| Escherichia coli | 9.664 | - | [7] | |
| Streptococcus pneumoniae | 28.946 | - | [7] | |
| MG-hemolytic streptococcus | 28.946 | - | [7] | |
| Various Gram-positive & Gram-negative bacteria | 0.008 - 0.128 | - | [8] | |
| Aucubigenin | Staphylococcus aureus | 0.0313 | 0.0625 | [9] |
| Escherichia coli | 1 | 2 | [9] | |
| Pseudomonas aeruginosa | 2 | 2 | [9] | |
| Salmonella typhi | 1 | 2 | [9] | |
| Geniposide | Staphylococcus aureus | - | - | [10] |
| Iridoid Glycoside (from Rehmannia glutinosa) | Staphylococcus aureus | 10.4 | - | [11] |
| Phloyoside I | Various bacteria | 0.05 - 0.50 | - | [12] |
| Phlomiol | Various bacteria | 0.05 - 0.50 | - | [12] |
| Pulchelloside I | Bacillus cereus | 0.05 | - | [12] |
| Escherichia coli (penicillin-resistant) | 0.05 | - | [12] | |
| Proteus mirabilis | 0.05 | - | [12] | |
| Staphylococcus aureus | 0.05 | - | [12] | |
| Iridoid Rich Extract (from Morinda citrifolia) | Candida albicans | Growth arrested at 0.8 | - | [13] |
| Escherichia coli | Complete cessation at 1.4 | - | [13] | |
| Staphylococcus aureus | Dose-dependent decrease | - | [13] |
Note: A dash (-) indicates that the data was not reported in the cited study. Some studies have indicated that aucubin itself has no antibacterial activity, while its aglycone, aucubigenin, shows significant activity.[9]
Experimental Protocols
The determination of the antibacterial spectrum of iridoid glycosides typically involves standardized microbiological assays. The most common methods cited in the literature are the broth microdilution and agar diffusion methods.
This method is used to determine the minimum concentration of a substance that inhibits bacterial growth (MIC) and the minimum concentration that kills the bacteria (MBC).
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[4][14] This is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[4][14]
-
Serial Dilution of Iridoid Glycosides: The iridoid glycoside is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the iridoid glycoside at which there is no visible growth (turbidity).[4][9][14]
-
MBC Determination: To determine the MBC, a small aliquot from the wells showing no growth is subcultured onto an agar medium. After further incubation, the MBC is identified as the lowest concentration from which no bacterial colonies grow on the agar plate.[3][9]
This method provides a qualitative or semi-quantitative assessment of antibacterial activity.
-
Preparation of Agar Plates: A suitable agar medium (e.g., Nutrient Agar) is poured into Petri dishes and allowed to solidify. The surface of the agar is then uniformly inoculated with the test bacterial suspension.
-
Well Creation: Wells of a specific diameter (e.g., 5-6 mm) are created in the agar using a sterile cork borer.[15][16]
-
Application of Iridoid Glycosides: A specific volume of the iridoid glycoside solution at a known concentration is added to each well.
-
Incubation: The plates are incubated under suitable conditions to allow for bacterial growth and diffusion of the compound.
-
Measurement of Inhibition Zone: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited). A larger zone of inhibition indicates greater antibacterial activity.
Visualized Mechanisms and Workflows
The following diagrams illustrate the experimental workflow for determining antibacterial activity and a proposed mechanism of action for some iridoid glycosides.
Some studies suggest that certain iridoid glycosides exert their antibacterial effect by disrupting the bacterial cell membrane, leading to the leakage of intracellular electrolytes.[11] Additionally, some iridoid glycosides have been shown to inhibit the formation of biofilms, which are communities of bacteria that are often more resistant to antibiotics.[11] For instance, geniposide has been reported to reduce the internalization of Staphylococcus aureus into bovine mammary epithelial cells by inhibiting NF-κB activation.[10]
Conclusion
Iridoid glycosides represent a diverse group of natural compounds with a range of antibacterial activities. While some, like pulchelloside I and aucubigenin, have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, the efficacy of others, such as aucubin, may be more limited or dependent on their conversion to the aglycone form.[9][12] The mechanism of action for some iridoid glycosides appears to involve the disruption of the cell membrane and inhibition of biofilm formation.[11] Further research is warranted to fully elucidate the antibacterial spectrum and mechanisms of action of a wider array of iridoid glycosides and to explore their potential as novel therapeutic agents in the face of growing antibiotic resistance.
References
- 1. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idexx.dk [idexx.dk]
- 6. idexx.com [idexx.com]
- 7. [Enzymatic extraction and antibacterial activity of aucubin from Eucommia ulmoides leaves] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characteristics, Isolation Methods, and Biological Properties of Aucubin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. Geniposide reduces Staphylococcus aureus internalization into bovine mammary epithelial cells by inhibiting NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 12. Antibacterial iridoid glucosides from Eremostachys laciniata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Distribution profile of iridoid glycosides and phenolic compounds in two Barleria species and their correlation with antioxidant and antibacterial activity [frontiersin.org]
- 16. Distribution profile of iridoid glycosides and phenolic compounds in two Barleria species and their correlation with antioxidant and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the anticancer activity of 8-O-Acetylharpagide in specific cell lines
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new therapeutic leads. Among these, 8-O-Acetylharpagide, an iridoid glycoside, has emerged as a compound of interest due to its potential anticancer activities. This guide provides an objective comparison of the performance of this compound, supported by available experimental data, to validate its anticancer activity in specific cell lines.
Comparative Analysis of Cytotoxicity
While direct comparative studies of this compound against standard chemotherapeutic agents are limited in publicly available literature, we can contextualize its activity by examining its effects on cancer cell lines and comparing them to a well-established drug, Doxorubicin.
To provide a benchmark for comparison, the following table summarizes the reported IC50 values for the widely used anticancer drug Doxorubicin in various cancer cell lines.
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Cancer | 8.306[2] |
| MDA-MB-231 | Breast Cancer | 6.602[2] |
| BT-20 | Triple-Negative Breast Cancer | 0.320[3] |
| HeLa | Cervical Cancer | 1.45 - 3.7[4] |
| A549 | Lung Cancer | Not explicitly stated, but used as a control. |
Mechanism of Action: A Prodrug Targeting Key Signaling Pathways
Recent studies have elucidated that this compound functions as a prodrug, undergoing metabolic transformation into active metabolites, primarily M5.[1] These metabolites are believed to be responsible for the observed anticancer effects. The primary mechanism of action involves the modulation of the PI3K/AKT signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1] Furthermore, in vivo experiments have demonstrated that oral administration of this compound leads to the suppression of the AKT/NF-κB/MMP9 signaling axis in 4T1 breast cancer tumor tissues, resulting in significant inhibition of tumor proliferation.[1]
Another study has pointed to the involvement of the Wnt signaling pathway in this compound-induced apoptosis in HCT116 colon cancer cells.[1]
The following diagram illustrates the proposed signaling pathway affected by the active metabolites of this compound.
Caption: Proposed signaling pathway of this compound's active metabolite.
Experimental Protocols
To facilitate the validation and further investigation of this compound's anticancer activity, this section provides detailed methodologies for key experiments.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
The following diagram outlines the workflow for the MTT assay.
Caption: Experimental workflow for the MTT cell viability assay.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Treat cells with this compound to induce apoptosis.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry.
The logical relationship of cell populations in the Annexin V/PI assay is depicted below.
Caption: Cell population discrimination in Annexin V/PI apoptosis assay.
Western Blotting for PI3K/AKT Pathway Proteins
This technique is used to detect and quantify the expression levels of specific proteins in a cell lysate, allowing for the assessment of signaling pathway activation.
Protocol:
-
Protein Extraction: Lyse treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-AKT, AKT, β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
The general workflow for a Western Blot experiment is as follows:
Caption: General workflow of a Western Blotting experiment.
Conclusion
This compound demonstrates potential as an anticancer agent, acting as a prodrug whose metabolites modulate key signaling pathways such as PI3K/AKT and Wnt, leading to the inhibition of cancer cell proliferation and induction of apoptosis. While quantitative data on its cytotoxicity in a wide range of cancer cell lines and direct comparisons with standard chemotherapeutics are still needed, the existing evidence warrants further investigation. The experimental protocols provided in this guide offer a framework for researchers to validate and expand upon these initial findings, ultimately contributing to a more comprehensive understanding of the therapeutic potential of this compound in oncology.
References
- 1. Metabolism and Excretion of this compound in Rats and Identification of Its Potential Anti-Breast Cancer Active Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Comparative Evaluation of the Cytotoxicity of Doxorubicin in BT-20 Triple-Negative Breast Carcinoma Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Antiviral Potential of 8-O-Acetylharpagide and Its Derivatives Against Influenza A Virus
A Comparative Guide for Researchers and Drug Development Professionals
In the ongoing search for novel antiviral agents, iridoid glycosides have emerged as a promising class of natural compounds. This guide provides a comparative analysis of the antiviral efficacy of 8-O-Acetylharpagide's derivative, 8-O-(E-p-methoxycinnamoyl)harpagide (MCH), against Influenza A virus. While direct antiviral data for this compound against specific viruses is limited in current literature, substantial research on MCH offers valuable insights into the potential of this compound family. This document synthesizes key experimental data, details methodologies for reproducibility, and visualizes the underlying molecular mechanisms to aid researchers in drug discovery and development.
Comparative Antiviral Efficacy
The antiviral activity of 8-O-(E-p-methoxycinnamoyl)harpagide (MCH) has been evaluated against the Influenza A/PR/8/34 (H1N1) virus in A549 human lung adenocarcinoma epithelial cells. While a precise EC50 value is not explicitly stated in the primary research, studies demonstrate a dose-dependent inhibition of viral infection. For comparative purposes, the table below includes the reported efficacy of approved antiviral drugs against the same or similar viral strains and cell lines.
| Compound | Virus Strain | Cell Line | Efficacy (EC50/IC50) | Mechanism of Action |
| 8-O-(E-p-methoxycinnamoyl)harpagide (MCH) | Influenza A/PR/8/34 (H1N1) | A549 | Dose-dependent inhibition observed | M2 Ion Channel Inhibition / Calcium Signaling Modulation |
| Oseltamivir | Influenza A/PR/8/34 (H1N1) | A549 | 0.07 µM[1] | Neuraminidase Inhibitor |
| Zanamivir | Influenza A/PR/8/34 (H1N1) | MDCK | ~0.8 nM (IC50) | Neuraminidase Inhibitor |
| Peramivir | Influenza A/PR/8/34 (H1N1) | MDCK | Not specified | Neuraminidase Inhibitor |
| Baloxavir marboxil | Influenza A/PR/8/34 (H1N1) | MDCK | Not specified | Cap-dependent Endonuclease Inhibitor |
Note: The efficacy of antiviral compounds can vary depending on the specific assay conditions, cell line, and virus strain used. The data presented here is for comparative purposes.
Cytotoxicity Profile
A critical aspect of antiviral drug development is ensuring a favorable safety profile. The cytotoxicity of MCH was assessed in A549 cells to determine its therapeutic window.
| Compound | Cell Line | Cytotoxicity (CC50) |
| 8-O-(E-p-methoxycinnamoyl)harpagide (MCH) | A549 | > 100 µM |
The high CC50 value for MCH suggests low cytotoxicity in this cell line, indicating a potentially wide therapeutic index.
Experimental Protocols
To ensure the reproducibility and further investigation of the antiviral properties of MCH, detailed experimental protocols are provided below.
Cell Culture and Virus
-
Cell Line: Human lung adenocarcinoma epithelial cells (A549) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Virus: Green fluorescent protein (GFP)-tagged Influenza A/PR/8/34 (H1N1) virus was used for infection studies.
Cytotoxicity Assay (MTT Assay)
-
Seed A549 cells in a 96-well plate and incubate until they reach confluence.
-
Treat the cells with various concentrations of MCH for 24 hours.
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader to determine cell viability.
Antiviral Activity Assay (GFP Expression)
-
Infect A549 cells with GFP-tagged Influenza A/PR/8/34 (H1N1) virus for 2 hours.
-
Remove the viral inoculum and treat the cells with various concentrations of MCH for 24 hours.
-
Observe GFP expression using a fluorescence microscope.
-
Quantify the percentage of GFP-positive cells using a flow cytometer to determine the extent of viral infection inhibition.
Western Blot Analysis
-
Infect A549 cells with Influenza A/PR/8/34 (H1N1) and treat with MCH.
-
Lyse the cells and separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane and probe with primary antibodies specific for influenza viral proteins (e.g., M1, M2, NS1, PA).
-
Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Measurement of Intracellular Calcium ([Ca2+])
-
Infect A549 cells with Influenza A/PR/8/34 (H1N1) and treat with MCH.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Analyze the fluorescence intensity of the cells using a flow cytometer to measure changes in intracellular calcium levels.
Measurement of Reactive Oxygen Species (ROS)
-
Infect A549 cells with Influenza A/PR/8/34 (H1N1) and treat with MCH.
-
Load the cells with a ROS-sensitive fluorescent dye (e.g., DCFH-DA).
-
Measure the fluorescence intensity of the cells using a flow cytometer to quantify ROS production.
Visualizing the Mechanism of Action
To illustrate the experimental workflow and the proposed mechanism of action of MCH, the following diagrams are provided in the DOT language for Graphviz.
References
8-O-Acetylharpagide: A Critical Evaluation of its Ecdysteroid Agonist Activity
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel, non-steroidal agonists of the ecdysone receptor (EcR) is a significant focus in the development of selective insect growth regulators and for advancing our understanding of steroid hormone signaling. Among the compounds investigated, the iridoid glycoside 8-O-Acetylharpagide has been the subject of conflicting reports, leading to uncertainty regarding its true biological activity. This guide provides a comprehensive comparison of the available experimental data to clarify the standing of this compound as a potential ecdysteroid agonist.
The Controversy: A Tale of Two Studies
The initial excitement surrounding this compound as a non-steroidal ecdysteroid agonist originated from a 1996 study by Elbrecht et al.[1] This research, based on a preparation of the compound isolated from Ajuga reptans, suggested that this compound could induce an ecdysteroid-like response in Drosophila melanogaster Kc cells, competitively displace a radiolabeled ecdysteroid from its receptor, and activate an ecdysteroid-regulated gene in a transactivation assay.[1]
However, a subsequent and more critical investigation in 2001 by Dinan et al. refuted these findings.[2] Their research presented compelling evidence that the agonist activity observed in the earlier study was likely due to contamination of the this compound sample with endogenous phytoecdysteroids, which are known to be present in Ajuga reptans.[2] Using a highly purified sample of this compound, the 2001 study demonstrated no agonist or antagonist activity in the Drosophila melanogaster B(II) cell bioassay and no displacement of [3H]ponasterone A from the ecdysteroid receptor complex.[2]
Quantitative Comparison of Ecdysteroid Agonist Activity
To contextualize the conflicting data on this compound, it is essential to compare its reported activity with that of well-established ecdysteroid agonists. The following table summarizes the available quantitative data for this compound, the potent phytoecdysteroid Ponasterone A, and the non-steroidal insecticide Tebufenozide.
| Compound | Assay Type | Cell Line | Reported Activity (EC50/IC50) | Source |
| This compound | Transactivation Assay | Drosophila Kc cells | EC50: 22 µM | Elbrecht et al., 1996[1] |
| This compound | B(II) Cell Bioassay | Drosophila melanogaster | No agonist or antagonist activity detected | Dinan et al., 2001[2] |
| This compound | Competitive Binding Assay ([3H]ponasterone A) | Drosophila melanogaster EcR | No displacement observed | Dinan et al., 2001[2] |
| Ponasterone A | Competitive Binding Assay ([3H]PonA) | Adoxophyes honmai EcRB1_S | IC50: 13.1 nM | Hirai et al., 2019 |
| Ponasterone A | In vivo (Daphnia magna) | - | Effects observed at ~10x lower concentrations than 20-hydroxyecdysone | Baldwin et al., 2001[3] |
| Tebufenozide | Competitive Binding Assay ([3H]PonA) | Adoxophyes honmai EcRB1_S | IC50: 15.1 nM | Hirai et al., 2019 |
| Tebufenozide | Cell-based Reporter Bioassay | Bombyx mori Bm5 cells | EC50: 0.00089 µM | Swevers et al., 2013[4] |
| Tebufenozide | Cell-based Reporter Bioassay | Drosophila melanogaster S2 cells | EC50: 0.71 µM | Swevers et al., 2013[4] |
Experimental Protocols: A Closer Look
The conflicting findings can be better understood by examining the key experimental protocols used in the validation of ecdysteroid agonist activity.
Competitive Radioligand Binding Assay
This assay directly measures the ability of a test compound to compete with a high-affinity radiolabeled ecdysteroid (e.g., [3H]ponasterone A) for binding to the ecdysone receptor.
Methodology:
-
Receptor Preparation: The ecdysone receptor (EcR) and its heterodimeric partner, Ultraspiracle (USP), are obtained from cell or tissue extracts, or through in vitro expression.
-
Incubation: The receptor preparation is incubated with a fixed concentration of the radiolabeled ligand ([3H]ponasterone A) and varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through filtration.
-
Quantification: The amount of radioactivity in the bound fraction is measured using scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
Cell-Based Reporter Gene Assay
This assay assesses the ability of a compound to activate the transcription of a reporter gene under the control of an ecdysone-responsive promoter.
Methodology:
-
Cell Culture: An insect cell line (e.g., Drosophila S2 or Kc cells) that endogenously or exogenously expresses the ecdysone receptor is used.
-
Transfection: The cells are transfected with a reporter plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) driven by an ecdysone response element (EcRE).
-
Treatment: The transfected cells are treated with varying concentrations of the test compound.
-
Reporter Gene Assay: The expression of the reporter gene is quantified by measuring the enzymatic activity of its product (e.g., luminescence for luciferase, colorimetric change for β-galactosidase).
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal reporter gene activation (EC50) is calculated.
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the ecdysteroid signaling pathway and the experimental workflow for agonist validation.
Caption: The canonical ecdysteroid signaling pathway.
Caption: Experimental workflow for ecdysteroid agonist validation.
Conclusion
Based on the available evidence, particularly the rigorous study by Dinan et al. (2001), it can be concluded that This compound is not a true ecdysteroid agonist . The initial positive findings appear to be attributable to experimental artifacts arising from sample contamination. For researchers in the field of insecticide discovery and hormone signaling, this case serves as a critical reminder of the importance of compound purity and the use of multiple, robust bioassays for the validation of biological activity. True ecdysteroid agonists, such as Ponasterone A and Tebufenozide, exhibit high-affinity binding to the ecdysone receptor and potent activation of downstream signaling pathways at nanomolar concentrations, a standard that purified this compound fails to meet.
References
A Head-to-Head Comparison of 8-O-Acetylharpagide with Commercial Antibiotics
For Researchers, Scientists, and Drug Development Professionals
In the ever-present challenge of antimicrobial resistance, the exploration of novel antibacterial compounds is paramount. This guide provides a detailed, evidence-based comparison of the iridoid glycoside 8-O-Acetylharpagide with established commercial antibiotics. By presenting available experimental data, detailed protocols, and visualizations of molecular pathways, this document aims to equip researchers with the necessary information to evaluate the potential of this compound in the landscape of antibacterial drug discovery.
Executive Summary
This compound, a natural compound isolated from plants of the Ajuga genus, has demonstrated antibacterial properties.[1][2][3][4][5] This guide synthesizes the current, albeit limited, publicly available data on its efficacy and compares it with widely used commercial antibiotics such as Penicillin, Ciprofloxacin, and Azithromycin. While direct, extensive comparative studies with quantitative Minimum Inhibitory Concentration (MIC) data for this compound are scarce, this guide compiles the existing information to provide a foundational understanding of its potential.
Data Presentation: Comparative Antibacterial Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for commercial antibiotics against common Gram-positive and Gram-negative bacteria. Due to the limited availability of specific MIC values for this compound, qualitative data and data from similar iridoid glycosides are presented for a broader perspective.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Antibiotic/Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| This compound | Inactive[5] | Inactive[5] |
| Other Iridoid Glycosides (e.g., Pulchelloside I) | 50[6] | 50 (penicillin-resistant strain)[6] |
| Penicillin G | 10[7] | Not Generally Effective |
| Ciprofloxacin | 0.5 - 2.0[8] | 0.64 - 1.553[9][10] |
| Ampicillin | - | 4[8] |
| Vancomycin | 0.5 - 1[11] | - |
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
| Antibiotic | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| Ciprofloxacin | - | One-fold MIC[9] |
| Ampicillin | - | - |
| Vancomycin | - | - |
Note: MBC data for this compound is not currently available in the reviewed literature.
Experimental Protocols
To ensure the reproducibility and standardization of antibacterial assessments, this section details the methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]
Materials and Reagents:
-
Test compound (this compound) and commercial antibiotics
-
Sterile 96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum: From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.
-
Preparation of Antimicrobial Dilutions:
-
Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the stock solution of the test compound (at twice the highest desired final concentration) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. This results in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls:
-
Growth Control: A well containing MHB and the bacterial inoculum, but no antimicrobial agent.
-
Sterility Control: A well containing only MHB.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).
Minimum Bactericidal Concentration (MBC) Assay Protocol
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This assay is performed as a continuation of the MIC test.
Procedure:
-
Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Spot-plate each aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Bacterial Cell Membrane Integrity Assay (Conceptual Workflow)
This assay assesses whether an antimicrobial agent damages the bacterial cell membrane, leading to leakage of intracellular components.
Principle: Damage to the cell membrane results in the release of intracellular molecules, such as nucleic acids, which can be quantified by measuring the absorbance of the culture supernatant at 260 nm.
Procedure Outline:
-
Bacterial Culture Preparation: Grow the bacterial strain to the mid-logarithmic phase.
-
Treatment: Expose the bacterial suspension to different concentrations of the test compound (e.g., this compound) and a positive control known to disrupt membranes. Include an untreated control.
-
Incubation: Incubate for a defined period.
-
Centrifugation: Centrifuge the samples to pellet the bacterial cells.
-
Supernatant Analysis: Measure the absorbance of the supernatant at 260 nm using a spectrophotometer. An increase in absorbance compared to the untreated control indicates membrane damage.
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Workflow for MIC and MBC Determination.
References
- 1. Comparative Phytochemical Profile, Antioxidant, Antimicrobial and In Vivo Anti-Inflammatory Activity of Different Extracts of Traditionally Used Romanian Ajuga genevensis L. and A. reptans L. (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study on Ajuga reptans Extract: A Natural Antioxidant in Microencapsulated Powder Form as an Active Ingredient for Nutraceutical or Pharmaceutical Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Isolation and pharmacological screening of 8-O-acetyl harpagide from Ajuga bracteosa wall [inis.iaea.org]
- 5. pjsir.org [pjsir.org]
- 6. Antibacterial iridoid glucosides from Eremostachys laciniata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Compounds That Have an Anti-Biofilm Effect against Common Bacteria at Very Low Concentrations and Their Antibiotic Combination Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Antimicrobial Activities against Various E. coli Strains of a Novel Hybrid Peptide—LENART01 [mdpi.com]
- 11. Killing of Staphylococcus aureus persisters by a multitarget natural product chrysomycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for 8-O-Acetylharpagide Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of 8-O-Acetylharpagide, an iridoid glycoside with significant therapeutic potential. The selection of an appropriate analytical method is critical for accurate quantification in various matrices, from raw herbal materials to biological samples, ensuring data integrity in research, quality control, and pharmacokinetic studies. This document outlines the performance of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), and High-Performance Thin-Layer Chromatography (HPTLC), supported by experimental data from published studies.
Comparison of Analytical Method Performance
The following table summarizes the key validation parameters for the quantification of this compound or analogous iridoid glycosides by different analytical techniques. This allows for a direct comparison of their linearity, sensitivity, precision, and accuracy.
| Parameter | UPLC-MS/MS | HPLC-ELSD | HPTLC (for Aucubin, an analogous iridoid glycoside) |
| Linearity Range | 5 - 500 ng/mL[1] | Data not publicly available | 20 - 100 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.995[1] | Data not publicly available | 0.997[1] |
| Limit of Detection (LOD) | 1.0 ng/mL[1] | Data not publicly available | 6.6 µg/mL[1] |
| Limit of Quantification (LOQ) | 5 ng/mL[1] | Data not publicly available | 20 µg/mL[1] |
| Precision (RSD%) | Intra-day: < 9%, Inter-day: < 13%[1] | Method validated for precision[2] | Intra-day: < 4.9%, Inter-day: < 7.2%[1] |
| Accuracy (Recovery %) | 94.3% - 107.1%[1] | Method validated for accuracy[2] | 95% - 98%[1] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published literature and offer a foundation for laboratory implementation.
UPLC-MS/MS Method
This method is highly sensitive and selective, making it ideal for pharmacokinetic studies and the analysis of complex biological matrices.
-
Instrumentation: An ultra-performance liquid chromatography system coupled with a tandem mass spectrometer.
-
Column: A UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm).[1]
-
Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.[1]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]
-
Detection: Multiple Reaction Monitoring (MRM).[1]
-
Sample Preparation: Protein precipitation of blood or plasma samples using acetonitrile.[1] An internal standard, such as Shanzhiside methyl ester, is recommended for accurate quantification.[1]
HPLC-ELSD Method
This method is suitable for the quantification of this compound in plant extracts and formulations where high sensitivity of mass spectrometry is not required.
-
Instrumentation: A standard High-Performance Liquid Chromatography system equipped with an Evaporative Light Scattering Detector.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.[2]
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector Settings: Nebulizer and evaporator temperatures, as well as gas flow rate, should be optimized for the specific instrument and analyte.
-
Sample Preparation: Extraction of this compound from the matrix using a suitable solvent such as methanol or water.[2]
HPTLC Method (for analogous iridoid glycosides)
HPTLC offers a high-throughput and cost-effective approach for the routine quality control of herbal materials. The following protocol is based on a validated method for aucubin, a structurally similar iridoid glycoside.[1]
-
Instrumentation: A High-Performance Thin-Layer Chromatography system with a densitometric scanner.
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: Ethyl acetate-methanol-water (77:15:8, v/v/v).[1]
-
Sample Application: Samples and standards are applied as bands using an automated applicator.
-
Development: The plate is developed in a saturated twin-trough chamber.
-
Derivatization: Visualization is achieved by spraying with a p-dimethylaminobenzaldehyde reagent.[1]
-
Densitometric Analysis: The plate is scanned at 580 nm for quantification.[1]
Methodology and Workflow Visualizations
The following diagrams illustrate the experimental workflows for each analytical method, providing a clear visual representation of the steps involved.
UPLC-MS/MS analysis workflow for this compound.
HPLC-ELSD analysis workflow for this compound.
HPTLC analysis workflow for iridoid glycosides.
Factors influencing the selection of an analytical method.
References
Replicating Published Findings on the Bioactivity of 8-O-Acetylharpagide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reported bioactivities of 8-O-Acetylharpagide with alternative compounds, supported by experimental data and detailed methodologies. The information is intended to assist researchers in replicating and expanding upon published findings in the fields of pharmacology and drug discovery.
Comparative Bioactivity Data
The following table summarizes the quantitative data on the anti-inflammatory and neuroprotective effects of this compound and its comparator compounds.
| Compound | Bioactivity | Assay System | Endpoint | Result (IC50/EC50) |
| This compound | Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | Data not available in published literature |
| LPS-stimulated RAW 264.7 macrophages | TNF-α Production | Data not available in published literature | ||
| Neuroprotective | Oxidative stress-induced SH-SY5Y neuroblastoma cells | Cell Viability | Data not available in published literature | |
| Harpagoside | Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | ~50-100 µM |
| Indomethacin | Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | ~60.88 µM[1] |
| Curcumin | Neuroprotective | Aβ-induced SH-SY5Y neuroblastoma cells | Cell Viability | ~35 µM (in combination with piperine)[2] |
| H2O2-induced SH-SY5Y neuroblastoma cells | Cell Viability | 5-20 µM[3] |
Experimental Protocols
Detailed methodologies for the key bioactivity assays are provided below to facilitate the replication of these findings.
Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This protocol is adapted from studies investigating the anti-inflammatory effects of natural products.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare stock solutions of this compound and comparator compounds in a suitable solvent (e.g., DMSO).
-
The following day, replace the medium with fresh medium containing various concentrations of the test compounds.
-
Pre-incubate the cells with the compounds for 1-2 hours.
3. LPS Stimulation:
-
After pre-incubation, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control group (no compound, with LPS) and a negative control group (no compound, no LPS).
4. Nitric Oxide Measurement (Griess Assay):
-
After 24 hours of incubation with LPS, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.
5. Data Analysis:
-
Calculate the percentage inhibition of NO production for each compound concentration compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of NO production) using a dose-response curve.
Neuroprotective Activity Assay: MTT Assay in Oxidative Stress-Induced SH-SY5Y Cells
This protocol is a standard method for assessing cell viability and the protective effects of compounds against neuronal damage.
1. Cell Culture and Seeding:
-
Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of Eagle’s Minimum Essential Medium (EMEM) and F12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO2 atmosphere.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.
2. Compound Pre-treatment:
-
Treat the cells with various concentrations of this compound or comparator compounds for a specified period (e.g., 24 hours) before inducing oxidative stress.
3. Induction of Oxidative Stress:
-
After pre-treatment, expose the cells to a neurotoxic agent such as hydrogen peroxide (H2O2) or amyloid-beta (Aβ) peptides to induce oxidative stress and cell damage. The concentration and duration of exposure should be optimized to cause approximately 50% cell death in the control group.
4. MTT Assay:
-
Following the neurotoxin treatment, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.04 M HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Express cell viability as a percentage of the untreated control group.
-
Plot the percentage of neuroprotection against the compound concentration to determine the EC50 value (the concentration of the compound that provides 50% of the maximum protective effect).
Signaling Pathways and Experimental Workflows
To visualize the logical relationships and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Experimental Workflow for Bioactivity Screening
References
Unlocking Synergistic Potential: A Comparative Guide to 8-O-Acetylharpagide and Related Natural Compounds
For Immediate Release
While direct experimental evidence on the synergistic effects of 8-O-Acetylharpagide with other natural compounds remains nascent, a review of related iridoid glycosides from Harpagophytum procumbens (Devil's Claw) offers compelling insights into the potential for enhanced therapeutic activity through combination approaches. This guide provides a comparative analysis of the anti-inflammatory and potential anti-cancer effects of these compounds, offering a framework for future research into the synergistic potential of this compound.
Synergistic Anti-Inflammatory Effects of Devil's Claw Constituents
The therapeutic efficacy of Devil's Claw in managing inflammatory conditions is attributed to a complex interplay between its bioactive components. While harpagoside is the most studied constituent, evidence suggests that its anti-inflammatory activity is significantly amplified when combined with other compounds within the extract.[1] Key compounds demonstrating synergistic or modulatory effects include harpagide, 8-O-p-coumaroylharpagide, and verbascoside.[1]
Comparative Analysis of COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is a pivotal enzyme in the inflammatory cascade. A study by Abdelouahab and Heard (2008) provides quantitative data on the modulation of COX-2 expression by individual compounds from Devil's Claw in an ex vivo porcine skin model, highlighting both synergistic and antagonistic interactions.[1][2]
Table 1: Comparative Effects of Devil's Claw Compounds on COX-2 Expression
| Compound | Concentration | Effect on COX-2 Expression |
| Harpagoside | 1 mM | ~50% reduction[1] |
| 8-O-p-coumaroylharpagide | 1 mM | Greater reduction than harpagoside[1] |
| Verbascoside | 1 mM | Less reduction than harpagoside[2] |
| Harpagide | 1 mM | Increase in expression[1][2] |
Data adapted from Abdelouahab and Heard, 2008.[1][2]
These findings underscore that the overall anti-inflammatory effect of the whole Devil's Claw extract is a result of the complex interactions between its constituents. The synergistic inhibition of COX-2 by harpagoside and 8-O-p-coumaroylharpagide appears to counteract the pro-inflammatory effect of harpagide.[1]
Experimental Protocols
Ex Vivo Porcine Skin Model for COX-2 Expression
This protocol is based on the methodology described by Abdelouahab and Heard (2008).
-
Tissue Preparation: Freshly excised porcine ear skin is used. The subcutaneous fat is removed, and the skin is sectioned.
-
Treatment Application: Skin sections are mounted on diffusion cells. The test compounds (e.g., harpagoside, this compound, or combinations) are dissolved in a suitable vehicle and applied to the epidermal surface.
-
Incubation: The diffusion cells are maintained at a physiological temperature (e.g., 37°C) for a defined period (e.g., 6 hours).
-
Protein Extraction: Following incubation, the epidermis is separated, and total protein is extracted.
-
Western Blot Analysis: Protein samples are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for COX-2 and a loading control (e.g., β-actin).
-
Densitometry: The intensity of the protein bands is quantified to determine the relative expression of COX-2.
Signaling Pathways in Inflammation
The anti-inflammatory effects of Devil's Claw compounds are primarily mediated through the inhibition of the NF-κB and AP-1 signaling pathways.[1] Harpagoside, for instance, has been shown to inhibit NF-κB activation by preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB, leading to a reduction in the expression of inflammatory mediators.[3][4]
Caption: Inhibition of the NF-κB signaling pathway by Devil's Claw compounds.
This compound: A Prodrug with Anti-Cancer Potential
Recent studies have revealed that this compound may function as a prodrug with significant anti-breast cancer activity.[5][6] It is metabolized in vivo to active forms, identified as M3 and M5, which exhibit strong binding affinity to cancer-related targets such as AKT1, MMP9, and STAT3.[5][6] The anti-cancer effect appears to be mediated through the downregulation of the AKT/NF-κB/MMP9 signaling axis.[5][6]
A Proposed Framework for Investigating Synergistic Effects of this compound
Given the lack of direct studies, a structured experimental approach is necessary to elucidate the potential synergistic effects of this compound with other natural compounds.
Caption: A proposed experimental workflow to investigate synergistic effects.
Hypothetical Synergistic Interaction
Based on its known mechanism of action, it is plausible that this compound could act synergistically with natural compounds that target complementary pathways. For example, a compound that inhibits a parallel pro-survival pathway or enhances the metabolic conversion of this compound to its active metabolites could result in a potent synergistic anti-cancer effect.
Caption: Hypothetical synergy of this compound and another compound.
Conclusion and Future Directions
While the direct study of this compound in combination with other natural compounds is a field ripe for exploration, the existing literature on related compounds from Devil's Claw provides a strong rationale for investigating such synergistic interactions. The data strongly suggest that the efficacy of natural product-based therapies can be significantly enhanced through carefully selected combinations. Future research should focus on systematic screening of this compound with a library of natural compounds to identify synergistic pairs, followed by detailed mechanistic studies and in vivo validation. Such endeavors hold the promise of developing novel and more effective therapeutic strategies for inflammatory diseases and cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of the major glycosides of Harpagophytum procumbens (Devil's Claw) on epidermal cyclooxygenase-2 (COX-2) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Harpagoside suppresses lipopolysaccharide-induced iNOS and COX-2 expression through inhibition of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Metabolism and Excretion of this compound in Rats and Identification of Its Potential Anti-Breast Cancer Active Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 8-O-Acetylharpagide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the proper disposal procedures for 8-O-Acetylharpagide, a naturally occurring iridoid glycoside. While a specific, universally applicable disposal protocol for this compound is not extensively documented, adherence to general principles of chemical waste management, guided by the known hazards, is paramount.
Hazard Profile of this compound
Understanding the potential hazards of a substance is the first step in determining the appropriate disposal route. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound has a known hazard classification.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
This classification underscores the importance of preventing the entry of this compound into the environment, particularly through waterways, and avoiding accidental ingestion.
Step-by-Step Disposal Procedures
The following steps outline a general yet cautious approach to the disposal of this compound. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) provided by the supplier of your compound, as they will have the most accurate and region-specific guidance.
-
Waste Identification and Segregation:
-
Solid Waste: Unused or expired pure this compound should be treated as chemical waste. Do not mix it with non-hazardous laboratory trash. It should be collected in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound should also be collected as chemical waste. Due to its solubility in water and various organic solvents, it is crucial not to dispose of these solutions down the drain. Collect in a compatible, labeled waste container.
-
Contaminated Materials: Any materials, such as personal protective equipment (PPE), weighing paper, or absorbent pads that have come into contact with this compound, should be considered contaminated and disposed of as chemical waste.
-
-
Waste Collection and Storage:
-
Use a dedicated and appropriately labeled waste container. The label should clearly state "Hazardous Waste" and list the contents, including "this compound" and any solvents.
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Arrange for Professional Disposal: All chemical waste must be disposed of through your institution's licensed hazardous waste disposal service. Follow your organization's procedures for requesting a waste pickup.
General Chemical Waste Disposal Workflow
The decision-making process for chemical waste disposal can be visualized as a structured workflow. This diagram illustrates the key steps and considerations for ensuring safe and compliant disposal of laboratory chemicals like this compound.
Caption: Workflow for Safe Laboratory Chemical Disposal.
Important Considerations
-
Regulatory Compliance: Always adhere to local, state, and federal regulations for hazardous waste disposal. These regulations are in place to protect human health and the environment.
-
Institutional Policies: Your research institution or company will have specific protocols for waste management. Familiarize yourself with these and follow them diligently.
-
Avoid assumptions: Never assume a chemical is non-hazardous. Always seek proper identification and hazard information before disposal.
By following these guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant research environment.
References
Personal protective equipment for handling 8-O-Acetylharpagide
This guide provides immediate, essential safety and logistical information for the handling and disposal of 8-O-Acetylharpagide, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is an iridoid glycoside.[1][2] It exists as a white crystalline powder that is soluble in water, methanol, ethanol, and DMSO.[3][4] It is sensitive to moisture and should be stored in a dry, sealed container, preferably in a freezer at -20°C.[2][3]
Hazard Identification and Safety Precautions
The primary known hazards of this compound are that it is harmful if swallowed and is classified as an irritant.[1]
-
GHS Classification : Acute toxicity, oral (Category 4).[1]
-
Hazard Statement : H302 - Harmful if swallowed.[1]
-
Safety Precaution : Avoid contact with skin and eyes.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound to prevent exposure. The following table summarizes the required PPE.
| PPE Category | Specific Requirements | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact with the powder. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from airborne particles and splashes. |
| Body Protection | A full-length, long-sleeved laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A dust mask or respirator may be necessary if handling large quantities or if there is a risk of generating dust. | To prevent inhalation of the powder. |
Handling and Experimental Workflow
Adherence to a strict operational workflow is essential for minimizing risk.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
